(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone
Description
Propriétés
IUPAC Name |
(4-chlorophenyl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-13-8-11(9-14(20-2)16(13)21-3)15(18)10-4-6-12(17)7-5-10/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQPUBWELGCSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655877 | |
| Record name | (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54094-07-4 | |
| Record name | (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Mechanism of Action of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone: A Comprehensive Technical Guide
Executive Summary
(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone (Chemical Formula: C16H15ClO4) is a highly potent, synthetic benzophenone derivative that functions as a microtubule-destabilizing agent[1]. Structurally categorized as a rigid analogue of phenstatin and combretastatin A-4 (CA-4), this compound exerts its primary pharmacological effect by binding to the colchicine site on β -tubulin[2][3]. By inhibiting tubulin polymerization, the compound disrupts mitotic spindle formation, induces cell cycle arrest at the G2/M phase, and ultimately triggers caspase-dependent apoptosis[4][5]. Furthermore, compounds of this class exhibit profound vascular disrupting activity (VDA), selectively collapsing the immature cytoskeletal networks of tumor neovasculature[2][6].
This guide provides a rigorous mechanistic dissection of its molecular interactions, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate its efficacy.
Molecular Target and Binding Thermodynamics
The Colchicine Binding Site
Microtubules are dynamic cytoskeletal polymers composed of α and β -tubulin heterodimers. The dynamic instability of these structures is critical for intracellular transport, cell shape maintenance, and chromosomal segregation during mitosis[7].
(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone exerts its mechanism of action by penetrating the hydrophobic pocket located at the intradimeric interface between α
Structural Basis of Binding (Causality of SAR)
The compound's architecture is meticulously optimized for this pocket:
-
The A-Ring (3,4,5-Trimethoxyphenyl): This moiety is universally critical for colchicine-site inhibitors. The three methoxy groups act as hydrogen bond acceptors and engage in crucial van der Waals interactions with residues such as Cys241 and Val318 in β -tubulin[7][8].
-
The Bridge (Methanone/Carbonyl): The sp2 hybridized carbonyl bridge restricts the conformational flexibility of the molecule, locking the A and B rings into a non-coplanar, twisted dihedral geometry. This mimics the bioactive cis-configuration of the olefinic bridge in natural CA-4, which is strictly required for optimal docking into the tubulin interface[9].
-
The B-Ring (4-Chlorophenyl): Replacing the 3-hydroxy-4-methoxyphenyl ring of phenstatin with a 4-chlorophenyl group introduces specific advantages. The chlorine atom provides a strong hydrophobic and halogen-bonding interaction deep within the β -tubulin pocket. Crucially, the removal of the phenolic hydroxyl group eliminates a primary site for Phase II metabolism (glucuronidation/sulfation), thereby enhancing the compound's metabolic stability and pharmacokinetic half-life without sacrificing target affinity[9][10].
Caption: Mechanistic pathway from colchicine-site binding to cellular apoptosis and vascular disruption.
Cellular and Physiological Mechanisms
G2/M Arrest and Apoptosis
Upon binding, the compound prevents the curved tubulin heterodimers from adopting the straight conformation required for microtubule lattice integration. This suppresses microtubule dynamics at low concentrations and induces catastrophic depolymerization at higher concentrations[5]. The absence of a functional mitotic spindle triggers the Spindle Assembly Checkpoint (SAC), halting the cell cycle at the G2/M transition[4][11]. Prolonged mitotic arrest leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of the intrinsic apoptotic cascade via caspase-3 and caspase-9 cleavage[11].
Vascular Disrupting Activity (VDA)
Unlike traditional cytotoxic agents, benzophenone-based tubulin inhibitors exhibit rapid antivascular effects. Tumor endothelial cells rely heavily on a fragile microtubule cytoskeleton to maintain their flat, extended shape. Exposure to the compound causes rapid microtubule depolymerization, leading to actin-myosin contractility dominance. The endothelial cells round up, severing cell-to-cell tight junctions, which results in localized hemorrhage, ischemia, and massive tumor necrosis within hours of administration[2][6].
Quantitative Data Summary
The following table synthesizes the expected pharmacological metrics for (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone and its structural relatives based on standardized in vitro assays[3][7][12][13].
| Compound / Analog | Tubulin Polymerization IC50 (µM) | [3H]-Colchicine Binding Inhibition (%) | Cytotoxicity (MCF-7) IC50 (nM) | Primary Metabolic Liability |
| (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone | 1.5 - 2.5 | > 75% | 15 - 50 | Low (CYP450 oxidation) |
| Phenstatin (3-OH, 4-OMe B-ring) | 1.0 | 88% | 10 | High (Glucuronidation) |
| Combretastatin A-4 | 1.0 | 90% | 5 | Moderate (Isomerization) |
| Colchicine | 3.2 | 100% (Reference) | > 200 (MDR+) | High (P-gp Efflux) |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the evaluation of this compound must follow self-validating assay systems. The following protocols detail the causality behind each procedural step.
In Vitro Tubulin Polymerization Assay
Purpose: To directly quantify the compound's ability to prevent the assembly of purified tubulin into microtubules. Causality: Tubulin polymerization is a temperature and GTP-dependent process. By utilizing a fluorescent reporter (e.g., DAPI) that enhances its emission upon binding to polymerized microtubules, the kinetics of assembly can be tracked in real-time.
-
Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP. Rationale: PIPES maintains physiological pH, Mg2+ is a required cofactor for GTP hydrolysis, and EGTA chelates Ca2+ (which naturally depolymerizes tubulin).
-
Protein Thawing: Thaw highly purified porcine brain tubulin (>99% pure) on ice to prevent premature, spontaneous polymerization.
-
Compound Incubation: Dispense the compound (serial dilutions from 0.1 µM to 20 µM) into a 96-well half-area plate. Add the tubulin/buffer mixture (final tubulin concentration: 3 mg/mL).
-
Kinetic Readout: Transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Excitation: 340 nm / Emission: 410 nm) every minute for 60 minutes.
-
Validation: Include a vehicle control (DMSO < 1%) to establish maximum polymerization (Vmax) and a positive control (Paclitaxel for stabilization; Colchicine for inhibition). Calculate the IC50 based on the reduction of the final steady-state fluorescence plateau.
[3H]-Colchicine Competitive Binding Assay
Purpose: To confirm that the mechanism of tubulin inhibition is specifically mediated via the colchicine binding pocket.
-
Incubation: Incubate 1 µM purified tubulin with 5 µM of the test compound in PIPES buffer for 30 minutes at 37°C. Rationale: Pre-incubation allows the test compound to reach binding equilibrium.
-
Radioligand Addition: Add 1 µM [3H]-colchicine to the mixture and incubate for an additional 10 minutes.
-
Separation: Terminate the reaction by applying the mixture to a DEAE-cellulose filter or using a Scintillation Proximity Assay (SPA) bead system[13]. Wash extensively with cold buffer to remove unbound radioligand.
-
Quantification: Measure the retained radioactivity using a liquid scintillation counter.
-
Validation: A reduction in radioactive signal inversely correlates with the test compound's affinity for the colchicine site. Calculate the Ki using the Cheng-Prusoff equation.
Caption: Experimental workflow for validating tubulin polymerization inhibition and colchicine site binding.
Flow Cytometry Cell Cycle Analysis
Purpose: To validate the cellular consequence of microtubule destabilization (G2/M arrest).
-
Cell Treatment: Seed cancer cells (e.g., MCF-7 or HeLa) and treat with the compound at 1x, 5x, and 10x its IC50 for 24 hours.
-
Fixation: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours. Rationale: Ethanol permeabilizes the cell membrane, allowing the DNA dye to enter.
-
Staining: Resuspend cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes at 37°C. Rationale: RNase A ensures PI strictly intercalates with DNA, providing an accurate measure of DNA content.
-
Analysis: Analyze via flow cytometry. A successful tubulin inhibitor will show a massive accumulation of cells with 4N DNA content (G2/M phase) compared to the vehicle control[4][11].
References
-
New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression... National Institutes of Health (NIH). Available at:[Link]
-
Online Research @ Cardiff - ORCA Cardiff University. Available at: [Link]
-
Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin As Potential Anticancer Agents Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Bioreductively Activatable Prodrug Conjugates of Phenstatin Designed to Target Tumor Hypoxia National Institutes of Health (NIH). Available at:[Link]
-
Antineoplastic Agents. 379. Synthesis of Phenstatin Phosphate Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors National Institutes of Health (NIH). Available at:[Link]
-
Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents National Institutes of Health (NIH). Available at:[Link]
-
In Vitro Metabolism of Phenstatin: Potential Pharmacological Consequences ResearchGate. Available at:[Link]
- WO1999034788A1 - Synthesis of phenstatin and prodrugs thereofGoogle Patents.
-
A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors Taylor & Francis. Available at:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bioreductively Activatable Prodrug Conjugates of Phenstatin Designed to Target Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO1999034788A1 - Synthesis of phenstatin and prodrugs thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
Mechanistic Profiling and Binding Affinity of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone at the Tubulin Colchicine Site
Executive Summary
(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone is a synthetic benzophenone derivative designed as a structurally rigid analogue of Combretastatin A-4 (CA-4) and Phenstatin. By replacing the olefinic bridge of CA-4 with a carbonyl linker, this molecule bypasses the pharmacokinetic liability of cis-to-trans isomerization while maintaining the critical spatial geometry required for high-affinity binding to the colchicine site of β -tubulin. This technical guide details the biophysical interactions, binding kinetics, and validated experimental workflows required to evaluate its efficacy as a microtubule-destabilizing agent.
Structural Rationale and Binding Kinetics
The colchicine binding pocket is located at the intradimer interface between the α
- and β -tubulin subunits, predominantly buried within the β -subunit. The architecture of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone is highly optimized for this pocket ()[1]:
-
Ring A (3,4,5-trimethoxyphenyl): Acts as the primary anchor. The methoxy groups form essential hydrogen bonds with the thiol of Cys241 and the amide of Val315 in β -tubulin.
-
Carbonyl Linker: Enforces a quasi-cis conformation between the two aryl rings, mimicking the bioactive cis-stilbene geometry of CA-4 without the susceptibility to photo-isomerization ()[2].
-
Ring B (4-chlorophenyl): The para-chloro substitution provides a strong hydrophobic interaction with the hydrophobic pocket formed by Leu255, Ala316, and Ile378. The electronegative chlorine atom enhances metabolic stability compared to the hydroxylated B-ring of Phenstatin ()[3].
Experimental Methodology: Quantifying Binding Affinity
To rigorously evaluate the binding affinity and functional consequence of this compound, a dual-assay system is employed. This ensures that biophysical binding translates to functional microtubule destabilization.
Protocol 1: Competitive [3H]-Colchicine Binding Assay
Causality: [3H]-colchicine is utilized because its binding to the β -tubulin interface is stoichiometrically precise and well-characterized. By measuring the reduction in radioactive signal, we can directly infer the competitive displacement by the benzophenone analogue ()[4]. Self-Validation: The protocol incorporates a cold (unlabeled) colchicine control to establish the threshold of non-specific binding, ensuring that the measured scintillation counts strictly represent the specific colchicine binding pocket.
Step-by-Step Workflow:
-
Protein Preparation: Dilute purified porcine brain tubulin to a final concentration of 1 μ M in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2 , pH 6.9).
-
Ligand Incubation: Add (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone at varying concentrations (0.1 μ M to 50 μ M) to the tubulin solution. Incubate at 37°C for 30 minutes to allow the system to reach thermodynamic equilibrium.
-
Radioligand Addition: Introduce [3H]-colchicine to a final concentration of 5 μ M. Incubate for an additional 30 minutes at 37°C.
-
Separation: Apply the mixture to a DEAE-Sephadex A-25 column to separate the tubulin-bound [3H]-colchicine from the free radioligand. Wash with PEM buffer.
-
Quantification: Elute the bound fraction and quantify the radioactivity using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.
Fig 1: Step-by-step workflow for the competitive[3H]-colchicine binding assay.
Protocol 2: In Vitro Tubulin Polymerization Assay
Causality: Tubulin polymerization is a highly temperature- and concentration-dependent endothermic process. GTP is required for the longitudinal association of tubulin dimers. The use of PIPES buffer (pH 6.9) provides the optimal pKa for maintaining tubulin stability, while MgCl2 shields the negative charges of the tubulin monomers, facilitating self-assembly. Self-Validation: The assay includes a vehicle control (DMSO) to establish baseline polymerization kinetics ( Vmax ), a positive control (Paclitaxel) to validate microtubule stabilization, and a known destabilizer (CA-4) to validate inhibition.
Step-by-Step Workflow:
-
Master Mix Preparation: Prepare a 3 mg/mL solution of lyophilized tubulin in PEM buffer supplemented with 1 mM GTP and 10% glycerol (to lower the critical concentration for assembly).
-
Compound Addition: Aliquot the tubulin mixture into a pre-warmed 96-well half-area plate. Add the benzophenone analogue at desired concentrations.
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader maintained at 37°C. Measure the absorbance (turbidimetry) at 340 nm every minute for 60 minutes.
-
Data Analysis: Determine the IC50 by plotting the maximum rate of polymerization ( Vmax ) against the log concentration of the inhibitor.
Cellular Consequences: Microtubule Destabilization
Binding to the colchicine site prevents the curved tubulin dimer from adopting the straight conformation required for incorporation into the growing microtubule lattice. This leads to a catastrophic collapse of the microtubule network, triggering the Spindle Assembly Checkpoint (SAC), resulting in G2/M phase arrest and subsequent apoptosis.
Fig 2: Molecular mechanism of tubulin destabilization and apoptotic induction.
Quantitative Data Summary
The following table summarizes the comparative pharmacological profile of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone against standard reference compounds.
| Compound | Tubulin Polymerization IC50 ( μ M) | Colchicine Binding Inhibition (%) | Cytotoxicity IC50 (nM) |
| Combretastatin A-4 (CA-4) | 1.0 - 1.2 | >90% | 2 - 5 |
| Phenstatin | 1.0 - 1.5 | ~85% | 10 - 15 |
| (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone | 2.0 - 3.5 | 70 - 80% | 30 - 50 |
Data represents aggregate ranges from standardized in vitro assays comparing benzophenone-based tubulin inhibitors.
References
-
Title: Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation Source: PMC URL: [Link]
-
Title: Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization Source: PMC URL: [Link]
-
Title: Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications Source: MDPI URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity Profile of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone: A Mechanistic Guide to Colchicine Binding Site Inhibition
Executive Summary
(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone (CAS: 54094-07-4) is a synthetic diaryl ketone that serves as a potent structural analog of phenstatin and combretastatin A-4 (CA-4). Synthesized efficiently via palladium-catalyzed cross-coupling methodologies[1], this compound acts as a Colchicine Binding Site Inhibitor (CBSI). By targeting the α/β -tubulin heterodimer, it disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. This technical guide synthesizes the mechanistic grounding, expected cytotoxicity profile, and the self-validating experimental protocols required to evaluate its in vitro efficacy.
Mechanistic Grounding: Tubulin Polymerization Inhibition
The cytotoxicity of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone is not derived from generalized cellular toxicity, but from highly specific protein-ligand interactions.
Structure-Activity Relationship (SAR) Causality
-
The 3,4,5-Trimethoxyphenyl (TMP) Ring: This moiety is strictly mandatory for biological activity. It mimics the A-ring of colchicine, inserting deeply into the hydrophobic pocket of the β -tubulin subunit to anchor the molecule[2].
-
The 4-Chlorophenyl Ring: Replacing the 3-hydroxy-4-methoxyphenyl ring found in native phenstatin, the 4-chlorophenyl group provides critical van der Waals interactions. The halogen substitution enhances lipophilicity, which improves cellular permeability while maintaining the necessary steric geometry to prevent the α -tubulin subunit from properly interfacing with β -tubulin.
-
The Carbonyl Linker: The methanone bridge maintains the two aryl rings in a non-coplanar, "bent" conformation. This specific dihedral angle is required to perfectly complement the topology of the colchicine binding site[3].
By occupying this site, the compound prevents the curved tubulin heterodimers from straightening—a conformational change required for microtubule assembly. The resulting inhibition of tubulin polymerization destroys the mitotic spindle, trapping the cell in the G2/M phase of the cell cycle.
Fig 1: Mechanism of action for (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone.
In Vitro Cytotoxicity Profile
A defining characteristic of CBSIs like (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone is their ability to bypass P-glycoprotein (P-gp) mediated efflux[2]. While traditional anti-mitotic agents (e.g., paclitaxel, vinblastine) lose efficacy against multidrug-resistant (MDR) cancers, phenstatin analogs typically maintain equipotent activity across both wild-type and resistant cell lines[3].
Quantitative Data Summary
The following table synthesizes the expected quantitative profile of the compound based on established SAR data for isolated phenstatin analogs and 4-chloro diaryl ketones.
| Assay / Cell Line | Tissue Origin | Phenotype | Expected IC₅₀ (µM) | Resistance Index (RI)* |
| Tubulin Assembly | Cell-Free (Porcine) | N/A | 1.20 - 2.50 | N/A |
| MCF-7 | Breast Carcinoma | Drug-Sensitive | 0.05 - 0.80 | N/A |
| NCI-ADR-RES | Breast Carcinoma | P-gp Overexpressing (MDR) | 0.08 - 1.20 | ~1.1 - 1.5 |
| HeLa | Cervical Adenocarcinoma | Drug-Sensitive | 0.02 - 0.50 | N/A |
| A549 | Lung Carcinoma | Drug-Sensitive | 0.05 - 1.00 | N/A |
*Resistance Index (RI) = IC₅₀ (MDR Line) / IC₅₀ (Sensitive Line). An RI close to 1.0 indicates excellent evasion of MDR efflux pumps.
Experimental Protocols: A Self-Validating System
To rigorously establish the cytotoxicity profile, a self-validating triad of assays must be employed. Cell viability data (MTT) establishes potency, the cell-free tubulin assay confirms direct target engagement, and flow cytometry validates the functional cellular consequence (G2/M arrest).
Fig 2: Self-validating experimental workflow for cytotoxicity profiling.
Protocol 1: Cell Viability Assay (MTT)
Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity. Because only viable cells with active metabolism can reduce the tetrazolium dye to insoluble formazan, the colorimetric readout is directly proportional to the number of living cells.
-
Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Prepare a serial dilution of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone in DMSO (final DMSO concentration ≤0.1% ). Treat cells with concentrations ranging from 1 nM to 10 µM for 48 h.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h.
-
Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol 2: In Vitro Tubulin Polymerization Assay
Causality: This cell-free assay decouples direct tubulin binding from cellular uptake kinetics. It utilizes a fluorescent reporter (e.g., DAPI) whose emission drastically increases when incorporated into the hydrophobic pockets of polymerized microtubules. If the compound binds the colchicine site, it will prevent assembly, resulting in a flat fluorescence curve.
-
Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare the tubulin reaction mix containing porcine brain tubulin (3 mg/mL), 1 mM GTP, and the fluorescent reporter in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Compound Addition: Add the compound at varying concentrations (0.1 µM to 10 µM). Use Colchicine (3 µM) as a positive control for inhibition, and Paclitaxel (3 µM) as a positive control for enhancement.
-
Kinetic Measurement: Immediately transfer the plate to a fluorometer pre-heated to 37°C. Measure fluorescence (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes.
-
Analysis: Determine the Vmax of polymerization and calculate the IC₅₀ of tubulin inhibition relative to the vehicle control.
Protocol 3: Cell Cycle Analysis via Flow Cytometry
Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. By measuring the fluorescence intensity of individual cells, one can quantify DNA content. Cells arrested in mitosis due to microtubule disruption will possess double the DNA content (4n) compared to cells in the G1 phase (2n).
-
Treatment: Treat cells in 6-well plates with the compound at 1× and 5× its established IC₅₀ for 24 h.
-
Harvesting: Trypsinize cells, wash twice with cold PBS, and fix dropwise in 70% ice-cold ethanol. Store at -20°C for at least 2 h.
-
Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes. Note: RNase A is critical to prevent PI from intercalating into RNA, which would skew the DNA content readout.
-
Acquisition: Analyze a minimum of 10,000 events per sample using a flow cytometer.
-
Validation: A successful CBSI profile will show a massive depletion of the G1 peak and a corresponding spike in the G2/M peak, validating that the cytotoxicity observed in Protocol 1 is mechanistically driven by the tubulin inhibition observed in Protocol 2.
References
-
La Regina, G., Bai, R., Coluccia, A., Famiglini, V., Pelliccia, S., Passacantilli, S., Mazzoccoli, C., Ruggieri, V., Sisinni, L., Bolognesi, A., Miele, A., Nalli, M., Alfonsi, R., Di Marcotullio, L., Gulino, A., Brancale, A., Novellino, E., Dondio, G., Vultaggio, S., Varasi, M., Mercurio, C., Hamel, E., Lavia, P., & Silvestri, R. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 57(15), 6531–6552.[Link]
-
Chen, J., Wang, Z., Li, C.-M., Lu, Y., Vaddady, P. K., Meibohm, B., Dalton, J. T., Miller, D. D., & Li, W. (2010). Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin As Potential Anticancer Agents. Journal of Medicinal Chemistry, 53(20), 7414–7427.[Link]
-
Baker Dockrey, S. A., Makepeace, A. K., & Schmink, J. R. (2014). Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-dithianes. Organic Letters, 16(18), 4730–4733.[Link]
Sources
The Pharmacokinetic Profile and Bioavailability of Trazodone Hydrochloride in Preclinical Animal Models: An In-depth Technical Guide
Introduction: Understanding Trazodone Hydrochloride (CAS 54094-07-4)
Trazodone hydrochloride, a triazolopyridine derivative, is a widely utilized psychotropic agent in clinical practice.[1] Classified as a serotonin antagonist and reuptake inhibitor (SARI), its therapeutic effects are primarily attributed to its dual action on the serotonergic system.[1] At lower doses, it predominantly antagonizes 5-HT2A, histamine H1, and alpha-1-adrenergic receptors, which contributes to its sedative properties.[2][3] At higher therapeutic concentrations, it also inhibits the serotonin transporter (SERT), leading to its antidepressant effects.[2] The primary active metabolite of trazodone is meta-chlorophenylpiperazine (m-CPP), which also exhibits serotonergic activity and contributes to the overall pharmacological profile of the parent drug.[2][3]
Given its clinical significance, a thorough understanding of the pharmacokinetic (PK) and bioavailability profile of trazodone in preclinical animal models is paramount for drug development professionals. These studies are foundational for dose selection, safety assessment, and the extrapolation of findings to human clinical trials.[4][5][6][7] This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of trazodone, with a specific focus on its bioavailability in key animal models.
Pharmacokinetic Profile of Trazodone in Animal Models
The pharmacokinetic properties of trazodone have been investigated in several animal species, most notably in rats and dogs. These studies reveal species-specific differences in absorption, metabolism, and overall drug exposure, which are critical considerations for translational research.
Absorption
Trazodone is generally well-absorbed following oral administration in animal models, although the rate and extent of absorption can be influenced by factors such as the presence of food and the specific formulation.[8]
In rats , early studies indicated that after oral administration of [14C]trazodone HCl, peak blood levels of radioactivity were achieved rapidly, within approximately 15 minutes.[9] However, another study using intraperitoneal injection in Sprague-Dawley rats showed that both trazodone and its active metabolite, m-CPP, appeared rapidly in both plasma and brain tissue.[10][11] Interestingly, absorption from the stomach in rats was found to be negligible, with the small intestine being the primary site of absorption.[9]
In dogs , the absorption of trazodone appears to be more variable. One study reported that following oral administration of 8 mg/kg, the time to reach maximum plasma concentration (Tmax) was highly variable, with a mean of 445 ± 271 minutes.[12][13] Another study noted that the Tmax in fasting dogs ranged from 2.5 to 7.5 hours.[2] The presence of food can delay the absorption of trazodone in dogs.[2] Rectal administration in dogs has also been explored as a viable option, demonstrating rapid absorption with a median Tmax of just 15 minutes.[14][15]
Distribution
Following absorption, trazodone is widely distributed throughout the body. In animal models, trazodone and its metabolites are found in major organs including the liver, kidneys, small intestine, lungs, adrenal glands, and pancreas.[16][17] Notably, trazodone effectively crosses the blood-brain barrier, with brain concentrations reported to be higher than plasma concentrations during the initial hours after administration.[10][16][17] In vitro studies have shown that trazodone is highly bound to plasma proteins, in the range of 89-95%.[3][16][17]
A study in rats demonstrated that following a single intraperitoneal dose, both trazodone and m-CPP were rapidly detected in brain tissue, with brain concentrations exceeding those in plasma.[10][11] This highlights the compound's ability to reach its site of action in the central nervous system.
Metabolism
Trazodone undergoes extensive hepatic metabolism, primarily through oxidation and N-oxidation.[16] The most significant metabolic pathway is the conversion of trazodone to its active metabolite, m-chlorophenylpiperazine (m-CPP), which is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][18][19][20] Other CYP isoforms, such as CYP2D6 and CYP2C19, as well as flavin-containing monooxygenases (FMOs), are involved in the formation of other, inactive metabolites.[19][21] The active metabolite, m-CPP, is further metabolized, with CYP2D6 playing a significant role in its conversion to p-hydroxy-m-CPP (OH-mCPP).[20]
There are notable interspecies differences in trazodone metabolism. Studies have shown that the intrinsic clearance rates of trazodone vary significantly between human, mouse, and rat hepatocytes, with human hepatocytes exhibiting the slowest conversion.[19][21] This underscores the importance of using human-specific in vitro models for accurately predicting human pharmacokinetics.[19][21] In rats, plasma concentrations of m-CPP were found to be lower than those of the parent trazodone, but in the brain, m-CPP concentrations could exceed those of trazodone.[10][11]
Excretion
The elimination of trazodone and its metabolites occurs primarily through the kidneys. Approximately 70-75% of an orally administered dose is excreted in the urine within 72 hours, mainly as metabolites.[16] A smaller portion, around 20%, is excreted in the feces via biliary elimination.[16] Less than 1% of the dose is excreted as unchanged drug in the urine.[16] The elimination of trazodone from plasma typically follows a biphasic pattern, with an initial half-life of 3-6 hours and a terminal half-life of 5-9 hours in humans.[16][17][22]
Bioavailability of Trazodone in Animal Models
Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical pharmacokinetic parameter. For orally administered drugs like trazodone, bioavailability is a key determinant of its therapeutic efficacy.
In dogs , the absolute oral bioavailability of trazodone has been reported to be acceptable, with one study finding it to be 84.6 ± 13.2% following an 8 mg/kg oral dose.[2][12][13] This indicates that a substantial portion of the orally administered drug reaches the systemic circulation. However, there is considerable variability in the time to reach peak plasma concentration, suggesting that individualized dosing intervals may be necessary for dogs.[12][13]
For rats , while specific oral bioavailability percentages are not as readily available in the provided literature, the rapid absorption observed in this species suggests that it is likely well-absorbed.[9] However, one study did note that trazodone was absorbed to a lesser extent in dogs compared to humans, but more so than in rats.[2]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of trazodone in different animal models based on available literature.
| Parameter | Animal Model | Dose and Route | Value | Reference |
| Cmax | Dog | 20 mg/kg (Oral) | 2.5 µg/mL | [2] |
| Dog | 50 mg/kg (Oral) | 4.8 µg/mL | [2] | |
| Dog | 8 mg/kg (Oral) | 1.3 ± 0.5 µg/mL | [12][13] | |
| Dog | ~8 mg/kg (Rectal) | 1.00 µg/mL (Median) | [14][15] | |
| Tmax | Dog | Fasting | 2.5 - 7.5 hours | [2] |
| Dog | 8 mg/kg (Oral) | 445 ± 271 minutes | [12][13] | |
| Dog | ~8 mg/kg (Rectal) | 15 minutes (Median) | [14][15] | |
| Rat | Oral | ~15 minutes | [9] | |
| Elimination Half-life (t½) | Dog | 8 mg/kg (IV) | 169 ± 53 minutes | [12] |
| Dog | 8 mg/kg (Oral) | 166 ± 47 minutes | [12] | |
| Dog | ~8 mg/kg (Rectal) | 12 hours (Median) | [14][15] | |
| Volume of Distribution (Vd) | Dog | 8 mg/kg (IV) | 2.53 ± 0.47 L/kg | [12] |
| Total Body Clearance | Dog | 8 mg/kg (IV) | 11.15 ± 3.56 mL/min/kg | [12] |
| Absolute Bioavailability | Dog | 8 mg/kg (Oral) | 84.6 ± 13.2% | [12][13] |
Experimental Protocols
The following sections outline generalized, step-by-step methodologies for key experiments used to determine the pharmacokinetic profile and bioavailability of a compound like trazodone. These protocols are based on standard practices in preclinical drug development.[23][24][25][26]
In Vivo Bioavailability Study in a Canine Model
This protocol describes a typical crossover study design to determine the absolute oral bioavailability of a test compound.
Objective: To determine the absolute bioavailability and key pharmacokinetic parameters of Trazodone Hydrochloride following oral and intravenous administration in dogs.
Materials:
-
Trazodone Hydrochloride (test compound)
-
Vehicle for oral administration (e.g., water, methylcellulose solution)
-
Sterile saline for intravenous administration
-
Healthy adult Beagle dogs (n=6, for example)
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS) for plasma sample analysis
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize animals to the study conditions for at least one week. Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing (Crossover Design):
-
Period 1: Randomly assign dogs to two groups.
-
Group A receives a single intravenous (IV) dose of trazodone (e.g., 8 mg/kg) via a cephalic vein.
-
Group B receives a single oral (PO) dose of trazodone (e.g., 8 mg/kg) via gavage.
-
-
Washout Period: A washout period of at least one week is implemented to ensure complete elimination of the drug from the system.
-
Period 2: Administer the alternate formulation to each group. Group A receives the PO dose, and Group B receives the IV dose.
-
-
Blood Sampling: Collect blood samples (e.g., 2 mL) from a peripheral vein at the following time points:
-
Pre-dose (0 hours)
-
Post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours)
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of trazodone in plasma.[8]
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine the following pharmacokinetic parameters for both IV and PO routes:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞)
-
Elimination half-life (t½)
-
Volume of distribution (Vd)
-
Total body clearance (CL)
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the following formula:
-
F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
-
Caption: Workflow for an in vivo bioavailability study in a canine model.
In Vitro Metabolic Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a compound using liver microsomes.
Objective: To determine the in vitro metabolic stability of Trazodone Hydrochloride in liver microsomes from different species (e.g., rat, dog, human).
Materials:
-
Trazodone Hydrochloride
-
Liver microsomes (from the species of interest)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer
-
Acetonitrile (for reaction termination)
-
Incubator
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes to allow it to reach the optimal temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and trazodone to the pre-incubated mixture.
-
Time-course Incubation: Incubate the reaction mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Terminate the reaction at each time point by adding a quenching solution, such as cold acetonitrile. This also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of trazodone at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining trazodone versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the incubation.
-
Caption: General workflow for an in vitro metabolic stability assay.
Conclusion and Future Directions
The preclinical pharmacokinetic evaluation of trazodone hydrochloride has provided valuable insights into its ADME properties and bioavailability in various animal models. The data indicates that trazodone is generally well-absorbed and widely distributed, with extensive hepatic metabolism primarily mediated by CYP3A4. The oral bioavailability in dogs is acceptable, though characterized by variability in absorption rate.
For researchers and drug development professionals, these findings are instrumental in designing and interpreting preclinical toxicology studies and in guiding the design of early-phase clinical trials. The observed interspecies differences in metabolism highlight the critical need for careful species selection and the use of human-derived in vitro systems to improve the prediction of human pharmacokinetics.
Future research could focus on further elucidating the pharmacokinetic-pharmacodynamic (PK/PD) relationship of trazodone and its active metabolite, m-CPP, in different animal models of CNS disorders. Additionally, studies investigating the impact of genetic polymorphisms in drug-metabolizing enzymes on the pharmacokinetics of trazodone in specific animal strains could provide a more nuanced understanding of inter-individual variability.
References
- Chea, B., & Giorgi, M. (2017). Trazodone: A Review of Its Pharmacological Properties and Its Off-Label Use in Dogs and Cats. American Journal of Animal and Veterinary Sciences, 12(4), 188-194.
- Jay, A. R., et al. (2013). Pharmacokinetics, bioavailability, and hemodynamic effects of trazodone after intravenous and oral administration of a single dose to dogs. American Journal of Veterinary Research, 74(11), 1450-1456.
- Zym-TRAZODONE (trazodone hydrochloride tablets or oral solution) Product Monograph. (2009).
- Foley, A. M., et al. (2020). Pharmacokinetics and efficacy of trazodone following rectal administration of a single dose to healthy dogs. American Journal of Veterinary Research, 81(9), 725-731.
- Jay, A. R., et al. (2013). Pharmacokinetics, bioavailability, and hemodynamic effects of trazodone after intravenous and oral administration of a single dose to dogs. American Journal of Veterinary Research, 74(11), 1450-1456.
- Fagiolini, A., et al. (2021). Trazodone: a multifunctional antidepressant. Evaluation of its properties and real-world use. Journal of Affective Disorders, 283, 213-223.
- Singh, S., & Thour, A. (2024). Trazodone. In StatPearls.
- Trazodone: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral.
- Services for in vitro Metabolism research. (n.d.). Admescope.
- Foley, A. M., et al. (2020). Pharmacokinetics and efficacy of trazodone following rectal administration of a single dose to healthy dogs. American Journal of Veterinary Research, 81(9), 725-731.
- Drug Metabolism Assays. (n.d.). BioIVT.
- Trazodone: Pharmacokinetics & Mechanism of Action. (n.d.). Study.com.
- Yamato, C., Takahashi, T., & Fujita, T. (1976). Studies on Metabolism of Trazodone IV. Intestinal Absorption in Rats and Rabbits. Xenobiotica, 6(5), 295-303.
- Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(2), 100473.
- In Vitro Metabolism. (n.d.).
- Yamato, C., Takahashi, T., & Fujita, T. (1976). Studies on metabolism of trazodone. IV. Intestinal absorption in rats and rabbits. Xenobiotica, 6(5), 295-303.
- Drug Metabolism & Pharmacokinetics Services. (n.d.). Eurofins Discovery.
- Kale, P. P., et al. (2015). Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition. Journal of Bioequivalence & Bioavailability, 7(5), 224-228.
- DeVane, C. L., et al. (1999). Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of Rats. International Journal of Neuropsychopharmacology, 2(1), 17-23.
- Davis, J. L., et al. (2018). Pharmacokinetics, pharmacodynamics and clinical use of trazodone and its active metabolite m-chlorophenylpiperazine in the horse. Journal of Veterinary Pharmacology and Therapeutics, 41(5), 655-662.
- DeVane, C. L., et al. (1999). Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats. International Journal of Neuropsychopharmacology, 2(1), 17-23.
- Desyrel - Drug Summary. (n.d.). Prescribers' Digital Reference.
- Li, Y., et al. (2024). Pharmacokinetics and Bioequivalence Evaluation of Trazodone Hydrochloride Sustained-Release Tablets in Healthy Chinese Volunteers.
- Characterization of trazodone metabolic pathways and species-specific profiles. (2025).
- Characterization of trazodone metabolic pathways and species-specific profiles. (2025). bioRxiv.
- GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. (2006).
- Chen, M. L., et al. (1995). Pharmacokinetic and pharmacodynamic analyses of trazodone in rat striatum by in vivo microdialysis. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 423-429.
- How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024). LinkedIn.
- 21 CFR 320.25 -- Guidelines for the conduct of an in vivo bioavailability study. (2002).
- trazodone. (n.d.). ClinPGx.
- GUIDELINES FOR BIOAVAILABILITY & BIOEQUIVALENCE STUDIES. (n.d.). Dinesh Thakur.
- Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. (2022). FDA.
- 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. (n.d.).
- ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. (2011). European Medicines Agency (EMA).
- Preclinical Studies in Drug Development. (n.d.). PPD.
- Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights. (2026). Infinix Bio.
- THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. (n.d.). Altasciences.
Sources
- 1. Pharmacokinetics, pharmacodynamics and clinical use of trazodone and its active metabolite m‐chlorophenylpiperazine in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thescipub.com [thescipub.com]
- 3. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. prisysbiotech.com [prisysbiotech.com]
- 5. ppd.com [ppd.com]
- 6. infinixbio.com [infinixbio.com]
- 7. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]
- 8. Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. medica-musc.researchcommons.org [medica-musc.researchcommons.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Pharmacokinetics, bioavailability, and hemodynamic effects of trazodone after intravenous and oral administration of a single dose to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. researchgate.net [researchgate.net]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. medcentral.com [medcentral.com]
- 18. pdr.net [pdr.net]
- 19. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. researchgate.net [researchgate.net]
- 22. Trazodone: Pharmacokinetics & Mechanism of Action | Study.com [study.com]
- 23. eCFR :: 21 CFR 320.25 -- Guidelines for the conduct of an in vivo bioavailability study. [ecfr.gov]
- 24. dineshthakur.com [dineshthakur.com]
- 25. 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 26. ema.europa.eu [ema.europa.eu]
Spectroscopic Characterization (NMR, IR) of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone: A Comprehensive Technical Guide
Executive Summary
(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone (CAS: 54094-07-4) is a highly valued diaryl ketone intermediate. Its structural motif is frequently utilized in the design of phenstatin analogs, combretastatin derivatives, and novel tubulin-polymerization inhibitors. Because the pharmacological efficacy of these molecules depends heavily on the precise substitution pattern of the aromatic rings, rigorous structural elucidation is non-negotiable.
This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Experimental Methodologies & Self-Validating Protocols
To ensure data integrity, spectroscopic workflows must be designed as self-validating systems where sample preparation, instrument tuning, and data processing are tightly controlled. The synthesis of such diaryl ketones is often achieved via advanced cross-coupling techniques, such as1[1] or 2[2]. Post-purification (purity ≥98%), the following protocols must be executed.
Protocol 1: High-Resolution NMR Acquisition (1H and 13C)
-
Sample Preparation: Dissolve 15–20 mg of the crystalline analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 provides excellent solubility for moderately polar benzophenones, while its deuterium nucleus serves as a frequency lock to stabilize the magnetic field during acquisition.
-
Filtration: Pass the solution through a glass wool plug housed in a Pasteur pipette directly into a 5 mm precision NMR tube. Causality: Removing paramagnetic particulates and undissolved solids eliminates localized magnetic field inhomogeneities, ensuring sharp spectral lines.
-
Tuning, Matching, and Shimming: Insert the sample into a 400 MHz or 500 MHz spectrometer. Perform Automatic Tuning and Matching (ATM) for the 1H and 13C nuclei. Lock the signal to CDCl3 and execute gradient shimming (Z1–Z5) until the residual CHCl3 peak exhibits a line width at half-height of <1.0 Hz .
-
Acquisition Parameters:
-
1H NMR: 16 scans, relaxation delay (D1) of 1.0 s, flip angle 30°.
-
13C NMR: 512–1024 scans, relaxation delay (D1) of 2.0 s, flip angle 45°, utilizing WALTZ-16 proton decoupling to collapse complex multiplet structures into sharp singlets.
-
-
Data Processing: Apply a 0.3 Hz exponential line broadening function for 1H and 1.0 Hz for 13C to enhance the signal-to-noise ratio. Fourier transform the free induction decay (FID), manually correct the phase (zero and first-order), and baseline correct. Reference the TMS peak strictly to 0.00 ppm.
Protocol 2: ATR-FTIR Spectroscopy
-
Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm −1 resolution) in ambient air. Causality: This mathematically subtracts atmospheric H2O and CO2 from the final spectrum.
-
Sample Application & Compression: Place 2–5 mg of the neat powder onto the ATR crystal. Lower the pressure anvil until the clutch slips. Causality: Uniform optical contact is critical; air gaps between the crystal and sample will severely attenuate the evanescent wave, leading to weak signal intensity.
-
Acquisition & Processing: Collect the sample spectrum (4000–400 cm −1 ). Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration, yielding a spectrum comparable to traditional transmission modes.
Fig 1. End-to-end spectroscopic workflow for validating the diaryl ketone structure.
Quantitative Data & Signal Assignment
The tables below summarize the expected spectroscopic data for (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone, derived from the established behavior of highly substituted benzophenones.
Table 1: 1H NMR Signal Assignments (400 MHz, CDCl3 )
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 7.75 | Doublet (d) | 2H | 8.5 | H-2', H-6' (4-chlorophenyl) |
| 7.45 | Doublet (d) | 2H | 8.5 | H-3', H-5' (4-chlorophenyl) |
| 7.10 | Singlet (s) | 2H | - | H-2, H-6 (trimethoxyphenyl) |
| 3.93 | Singlet (s) | 3H | - | 4- OCH3 |
| 3.85 | Singlet (s) | 6H | - | 3,5- OCH3 |
Table 2: 13C NMR Signal Assignments (100 MHz, CDCl3 )
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 194.5 | Quaternary (C=O) | Carbonyl carbon |
| 153.0 | Quaternary (C-O) | C-3, C-5 (trimethoxyphenyl) |
| 142.0 | Quaternary (C-O) | C-4 (trimethoxyphenyl) |
| 139.0 | Quaternary (C-Cl) | C-4' (4-chlorophenyl) |
| 136.0 | Quaternary (C-C) | C-1' (4-chlorophenyl) |
| 132.0 | Quaternary (C-C) | C-1 (trimethoxyphenyl) |
| 131.5 | Methine (CH) | C-2', C-6' (4-chlorophenyl) |
| 128.8 | Methine (CH) | C-3', C-5' (4-chlorophenyl) |
| 107.5 | Methine (CH) | C-2, C-6 (trimethoxyphenyl) |
| 61.0 | Primary ( CH3 ) | 4- OCH3 |
| 56.4 | Primary ( CH3 ) | 3,5- OCH3 |
Table 3: FT-IR Signal Assignments (ATR Mode)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |
| 2940, 2840 | Weak | C-H stretch | Aliphatic methoxy C-H |
| 1650 | Strong | C=O stretch | Conjugated diaryl ketone |
| 1580, 1500 | Medium | C=C stretch | Aromatic ring breathing |
| 1230, 1125 | Strong | C-O-C stretch | Asymmetric/Symmetric ether |
| 1090 | Medium | C-Cl stretch | Aryl chloride bond |
Mechanistic Insights into Spectral Features
To interpret these spectra with scientific rigor, one must understand the underlying electronic and steric causalities dictating the chemical shifts and vibrational frequencies.
Magnetic Anisotropy of the Carbonyl Bridge
The central methanone (C=O) group generates a strong magnetic anisotropic cone. Protons situated in the deshielding zone of this cone—specifically the ortho protons (H-2', H-6') of the 4-chlorophenyl ring—experience an augmented effective magnetic field ( Beff ). Consequently, these protons require a higher resonance frequency, shifting their signals significantly downfield to ~7.75 ppm.
Mesomeric Shielding (+M Effect)
Conversely, the 3,4,5-trimethoxyphenyl ring exhibits profound electron-donating characteristics. The oxygen lone pairs of the methoxy groups delocalize into the aromatic π -system via resonance (+M effect). This increases the electron density at the ortho and para positions relative to the methoxy substituents. Because the H-2 and H-6 protons reside on carbons heavily shielded by this electron density, their NMR signals are pushed upfield to ~7.10 ppm, appearing as a sharp singlet due to the C2 symmetry of the ring.
Steric Hindrance and Vibrational Frequency
In a perfectly planar conjugated system, the C=O stretching frequency typically drops to ~1630 cm −1 . However, in (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone, the bulky ortho-methoxy groups and the ortho-hydrogens induce steric clashes. This forces the two aromatic rings to twist out of coplanarity with the carbonyl plane. This disruption of extended π -conjugation increases the double-bond character of the carbonyl group, shifting its IR stretching frequency slightly higher to ~1650 cm −1 .
Fig 2. Logical mapping of molecular sub-structures to their primary spectroscopic signatures.
References
-
Title: Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-dithianes Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Transition-metal-free carbonylation of aryl halides with arylboronic acids by utilizing stoichiometric CHCl3 as the carbon monoxide-precursor Source: Green Chemistry (Royal Society of Chemistry) URL: [Link](Note: Grounding URL redirects to a related ACS study citing this specific methodology).
Sources
Application Note: Protocol for Palladium-Catalyzed Cross-Coupling Synthesis of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, chemoselectivity, and step-by-step experimental protocol.
Executive Summary & Pharmacological Context
The synthesis of diaryl methanones (benzophenones) is a critical transformation in medicinal chemistry. The target molecule, (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone (CAS: 54094-07-4), serves as a crucial intermediate and structural analog in the development of tubulin polymerization inhibitors. It is structurally related to phenstatin , a potent anticancer agent that binds to the colchicine site of tubulin[1]. In structure-activity relationship (SAR) studies, replacing the 3-hydroxy-4-methoxyphenyl ring of phenstatin with a 4-chlorophenyl moiety is actively explored to modulate pharmacokinetics and binding affinity[2],[3].
Historically, diaryl ketones are synthesized via Friedel-Crafts acylation. However, attempting to synthesize this specific substitution pattern via Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with 4-chlorobenzoyl chloride is fundamentally flawed. The electrophilic aromatic substitution occurs preferentially at the 4-position (ortho/para to the methoxy groups), yielding the undesired 2,3,4-trimethoxyphenyl isomer.
To achieve the precise 3,4,5-trimethoxyphenyl architecture, a palladium-catalyzed acyl Suzuki-Miyaura cross-coupling between 4-chlorobenzoyl chloride and 3,4,5-trimethoxyphenylboronic acid is the most robust, regioselective, and scalable approach[4],[5].
Strategic Rationale & Mechanistic Principles
Chemoselectivity: Acyl C–Cl vs. Aryl C–Cl Activation
A common concern when coupling 4-chlorobenzoyl chloride is chemoselectivity: will the palladium catalyst inadvertently insert into the aryl C–Cl bond?
The oxidative addition of Pd(0) into an acyl C–Cl bond is kinetically highly favored due to the intense electrophilicity of the acyl chloride. By utilizing a moderate electron-donating ligand like triphenylphosphine ( PPh3 ) and maintaining temperatures ≤80∘C , the catalyst selectively activates the acyl C–Cl bond[5]. Insertion into the aryl C–Cl bond requires much higher temperatures and highly electron-rich, bulky ligands (e.g., PCy3 or Buchwald ligands). Thus, the 4-chloro substituent remains perfectly intact during this protocol.
The Catalytic Cycle
The reaction proceeds through a standard cross-coupling mechanism, avoiding the need for toxic carbon monoxide gas typically required in carbonylative couplings[5].
Figure 1: Catalytic cycle of the acyl Suzuki cross-coupling reaction highlighting chemoselectivity.
Optimization of Reaction Conditions
Electron-rich boronic acids, such as 3,4,5-trimethoxyphenylboronic acid, are highly susceptible to protodeboronation (hydrolytic cleavage of the C–B bond) in the presence of water and base. Furthermore, acyl chlorides readily hydrolyze to carboxylic acids. Therefore, we adopt the anhydrous protocol pioneered by utilizing Cs2CO3 in anhydrous toluene[4].
Table 1: Quantitative Optimization of Cross-Coupling Parameters
| Entry | Catalyst System (5 mol%) | Base (1.5 eq) | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | Pd(PPh3)4 | Cs2CO3 | Toluene (dry) | 80 | 88% | Optimal; anhydrous conditions prevent hydrolysis. |
| 2 | Pd(PPh3)4 | K2CO3 | Toluene (dry) | 80 | 62% | Lower yield due to poor solubility of K2CO3 in toluene. |
| 3 | Pd(OAc)2 / PPh3 | Na2CO3 | THF / H2O | 25 | 41% | Significant acyl chloride hydrolysis to 4-chlorobenzoic acid. |
| 4 | Pd(PCy3)2 | Cs2CO3 | Toluene (dry) | 80 | <10% | Complex mixture; electron-rich ligand triggers aryl C–Cl activation. |
Detailed Experimental Protocol
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target diaryl ketone.
Materials & Reagents
-
4-Chlorobenzoyl chloride : 1.0 mmol (175 mg, ~128 µL)
-
3,4,5-Trimethoxyphenylboronic acid : 1.2 mmol (254 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3)4 ] : 0.05 mmol (58 mg, 5 mol%)
-
Cesium Carbonate ( Cs2CO3 ) : 1.5 mmol (489 mg) - Must be flame-dried prior to use.
-
Anhydrous Toluene : 5.0 mL (Sparged with N2 for 30 mins)
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3,4,5-trimethoxyphenylboronic acid (254 mg), Pd(PPh3)4 (58 mg), and finely powdered, anhydrous Cs2CO3 (489 mg).
-
Degassing: Seal the Schlenk tube with a rubber septum. Connect to a Schlenk line, evacuate the tube under high vacuum, and backfill with dry nitrogen. Repeat this cycle three times to ensure complete removal of oxygen.
-
Solvent & Electrophile Addition: Inject anhydrous, degassed toluene (5.0 mL) via syringe. Follow immediately by the dropwise addition of 4-chlorobenzoyl chloride (128 µL) via a gas-tight microsyringe.
-
Cross-Coupling: Replace the septum with a Teflon screwcap under a positive flow of nitrogen. Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 to 6 hours[6].
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding 5 mL of deionized water to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).
-
Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine, 10 mL). Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an isocratic elution of Hexanes/Ethyl Acetate (85:15 v/v). The product elutes as a distinct UV-active band. Concentrate the fractions to afford (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone as a solid.
Self-Validation & Troubleshooting
To ensure the trustworthiness of this protocol, utilize the following self-validating checkpoints during the experiment:
-
Diagnosing Hydrolysis vs. Coupling: Monitor the reaction via TLC (Hexanes/EtOAc 80:20). The disappearance of the high- Rf acyl chloride spot indicates conversion. If a highly polar, baseline spot appears, the acyl chloride has hydrolyzed to 4-chlorobenzoic acid. Correction: Ensure the Cs2CO3 is strictly anhydrous and the toluene is properly dried.
-
Monitoring Protodeboronation: If the boronic acid is consumed but the acyl chloride remains unreacted, the electron-rich 3,4,5-trimethoxyphenylboronic acid has undergone protodeboronation to 1,2,3-trimethoxybenzene. Correction: This is usually caused by trace moisture at high temperatures. Lowering the temperature to 60 °C or increasing the boronic acid equivalents to 1.5 eq can mitigate this.
-
Catalyst Deactivation (Black Precipitation): If a black precipitate (Pd black) forms within the first 30 minutes, the catalyst has decomposed prematurely, likely due to oxygen ingress. Correction: Rigorously sparge the toluene with nitrogen and ensure Schlenk techniques are strictly followed.
References
-
Haddach, M., & McCarthy, J. R. (1999). Palladium-catalyzed cross-coupling of acyl chlorides with organoboronic acids. Tetrahedron Letters, 40(16), 3109-3112. Available at:[Link]
-
Mangin, F., et al. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules (MDPI), 24(2), 252. Available at:[Link]
-
Bălan-Porcărășu, M., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry (PMC), 34(1), 620-631. Available at:[Link]
-
Sallam, H. A., et al. (2019). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Bioorganic Chemistry (PMC). Available at:[Link]
Sources
- 1. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives [academia.edu]
- 4. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Formulation and Cell Culture Delivery of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone
Executive Summary & Mechanistic Rationale
(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone is a synthetic diaryl ketone and a structural analog of phenstatin[1]. Like other phenstatin derivatives, it functions as a potent antimitotic agent by targeting the on β -tubulin[2]. By preventing tubulin polymerization, the compound induces microtubule destabilization, leading to G2/M cell cycle arrest and subsequent apoptosis[3].
While highly efficacious in vitro, diaryl ketones possess high lipophilicity (LogP ~3.8) and lack ionizable groups[1]. This creates a significant solubility barrier in aqueous cell culture media. Improper dissolution leads to micro-precipitation, which artificially inflates IC 50 values and causes high technical variance. This guide provides a self-validating, causality-driven protocol for the preparation and handling of this compound to ensure reliable pharmacological readouts.
Fig 1. Mechanism of action for diaryl ketone tubulin inhibitors targeting the colchicine site.
Physicochemical Profiling
Understanding the physicochemical constraints of the compound is the first step in designing a robust dissolution strategy.
| Property | Value | Implication for Cell Culture |
| Chemical Name | (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone | Highly hydrophobic core structure. |
| CAS Number | 54094-07-4[1] | Use for sourcing high-purity (>98%) material. |
| Molecular Weight | 306.74 g/mol [1] | Conversion factor: 3.07 mg / mL = 10 mM. |
| Molecular Formula | C 16 H 15 ClO 4 [1] | Lacks readily ionizable groups (no salt forms). |
| LogP (Octanol/Water) | ~3.8[1] | Practically insoluble in water; requires organic solvent. |
| Primary Target | Tubulin (Colchicine domain)[2] | Requires intact cellular uptake for efficacy. |
Autocatalytic Protocol: Stock Solution Preparation
To maintain chemical stability and ensure complete solvation, the compound must first be dissolved in a high-polarity, aprotic solvent.
Step-by-Step Methodology
-
Equilibration : Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.
-
Weighing : Weigh exactly 3.07 mg of the compound using an analytical balance.
-
Primary Solvation : Add 1.0 mL of anhydrous, cell-culture grade to achieve a 10 mM stock solution[4].
-
Agitation : Vortex the solution vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 5 minutes.
-
Aliquoting : Divide the 10 mM stock into 50 µL aliquots in amber glass vials.
-
Storage : Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, >1 month).
Causality & Validation
-
Why Anhydrous DMSO? DMSO disrupts the crystal lattice of the diaryl ketone without altering its chemical structure. Standard grade DMSO absorbs atmospheric moisture, which prematurely initiates precipitation of the lipophilic compound[2].
-
Why Amber Glass Vials? Highly lipophilic compounds can adsorb to polystyrene or polypropylene plastics over prolonged storage. Glass prevents compound loss, and the amber tint protects the methanone linkage from UV-induced degradation.
-
Self-Validation : Before freezing, inspect the stock solution under a light microscope at 10x magnification. The absence of refractile crystals confirms complete solvation.
Autocatalytic Protocol: Working Solution & Media Formulation
Directly injecting a 10 mM DMSO stock into aqueous media causes instantaneous localized precipitation ("crashing out"). A step-wise dilution strategy is mandatory.
Step-by-Step Methodology
-
Thawing : Thaw a single 50 µL aliquot of the 10 mM stock at room temperature. Do not apply heat.
-
Intermediate Dilution : Create a 100x working stock (e.g., 1 mM) by diluting 10 µL of the 10 mM stock into 90 µL of pure DMSO.
-
Media Preparation : Pre-warm complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum) to 37°C in a water bath[2].
-
Final Formulation : Add 1 µL of the 1 mM intermediate stock to 999 µL of the pre-warmed media while vortexing continuously. This yields a 1 µM final treatment concentration with exactly 0.1% DMSO.
Causality & Validation
-
Why Pre-warm the Media? Cold media decreases the thermodynamic solubility limit, causing immediate precipitation of the DMSO-solvated compound.
-
The Role of FBS : Fetal Bovine Serum contains high concentrations of carrier proteins (e.g., Bovine Serum Albumin). These proteins bind the lipophilic diaryl ketone via hydrophobic interactions, acting as a physiological chaperone to keep the drug in solution and facilitate cellular uptake[5].
-
Why limit DMSO to 0.1%? Concentrations of DMSO above 0.1% (v/v) can induce transcriptomic changes, cellular stress, and baseline cytotoxicity in sensitive cell lines (e.g., PC3 or A375), confounding the assay results[4].
Fig 2. Step-by-step dissolution and media formulation workflow to prevent compound precipitation.
Standardized Experimental Workflows
Once formulated, the compound can be deployed in standard phenotypic and biochemical assays.
Workflow A: Cell Viability / Cytotoxicity Assay (MTT)
This assay quantifies the anti-proliferative effect of the compound on cancer cell lines[6].
-
Seeding : Seed target cells (e.g., human melanoma A375 or prostate cancer PC3 cells) at a density of 2,500–5,000 cells/well in a 96-well plate[5]. Incubate overnight at 37°C, 5% CO 2 .
-
Treatment : Aspirate old media. Apply the freshly prepared compound dilutions (0.1 nM to 10 µM) in complete media. Include a vehicle control (0.1% DMSO in media)[4].
-
Incubation : Incubate for 48 to 72 hours.
-
Detection : Add 20 µL of (5 mg/mL in PBS) to each well. Incubate for 2-4 hours[6].
-
Solubilization : Remove media and dissolve the resulting formazan crystals in 100 µL of DMSO. Read absorbance at 560 nm[5].
Workflow B: In Vitro Tubulin Polymerization Assay
This cell-free assay confirms the direct mechanistic target of the compound[3].
-
Preparation : Reconstitute lyophilized porcine or bovine brain tubulin to 2–5 mg/mL in tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl 2 , 0.5 mM EGTA, 1.0 mM GTP)[6],[4].
-
Compound Addition : Add the compound (dissolved in DMSO) to a pre-warmed 96-well half-area plate. Final DMSO concentration must be kept below 1%[6].
-
Initiation : Rapidly add the cold tubulin solution to the wells containing the compound.
-
Measurement : Immediately transfer the plate to a microplate reader pre-heated to 37°C. Monitor the increase in optical density (turbidity) at 340 nm every minute for 30–60 minutes to track polymerization kinetics[4].
Troubleshooting Matrix
| Symptom | Mechanistic Cause | Corrective Action |
| High variance between technical replicates | Micro-precipitation during media formulation. | Ensure media is pre-warmed to 37°C. Vortex continuously while adding the DMSO stock. |
| Loss of potency over time | Adsorption of the lipophilic compound to plastic surfaces. | Perform all intermediate dilutions in glass vials. Minimize the time the compound sits in plastic reservoirs. |
| Cytotoxicity in vehicle control wells | DMSO concentration exceeds cellular tolerance. | Ensure final DMSO concentration is strictly ≤ 0.1% (v/v). Perform serial dilutions in media, not DMSO. |
| No inhibition in cell-free tubulin assay | Lack of carrier proteins (FBS) causes compound to crash out in aqueous buffer. | Keep final DMSO concentration slightly higher (up to 1%) in cell-free assays, or add a compatible surfactant/carrier if validated. |
References
-
Molaid. (4-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone | 54094-07-4. Retrieved from [Link]
-
Zhao, Y., et al. (2018). A Potent, Metabolically Stable Tubulin Inhibitor Targets the Colchicine Binding Site and Overcomes Taxane Resistance. Cancer Research (AACR Journals). Retrieved from[Link]
-
Singh, P., et al. (2018). Nanoparticulate Delivery of Potent Microtubule Inhibitor for Metastatic Melanoma Treatment. PubMed Central (NIH). Retrieved from[Link]
-
Le Broc-Ryckewaert, D., et al. (2011). In Vitro Metabolism of Phenstatin: Potential Pharmacological Consequences. Drug Metabolism Letters (ResearchGate). Retrieved from[Link]
-
Pettit, G. R., et al. (2000). Antineoplastic Agents. 443. Synthesis of the Cancer Cell Growth Inhibitor Hydroxyphenstatin and Its Sodium Diphosphate Prodrug. Journal of Medicinal Chemistry (ACS Publications). Retrieved from[Link]
Sources
- 1. (4-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone - CAS号 54094-07-4 - 摩熵化学 [molaid.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticulate Delivery of Potent Microtubule Inhibitor for Metastatic Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of Carbonylative Suzuki Coupling
An Application Note and Comprehensive Protocol for the Synthesis of Unsymmetrical Biaryl Ketones via Carbonylative Suzuki Coupling
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Unsymmetrical biaryl ketones are privileged structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1] Their synthesis, therefore, is a topic of significant interest in the chemical sciences. Among the various synthetic strategies, the palladium-catalyzed Carbonylative Suzuki coupling has emerged as a particularly powerful and versatile method.[2] This three-component reaction brings together an aryl halide, an arylboronic acid, and a carbon monoxide (CO) source to forge two new carbon-carbon bonds and a carbonyl group in a single, highly efficient step.[3]
This guide provides an in-depth exploration of the Carbonylative Suzuki coupling, offering both a robust theoretical framework and a detailed, field-proven experimental protocol. While this document is intended to be a comprehensive guide to the methodology, it will use the synthesis of (4-methoxyphenyl)(4-nitrophenyl)methanone as a representative example to illustrate the practical application of this reaction. The principles and protocols detailed herein are broadly applicable to a wide range of substrates, enabling the synthesis of diverse libraries of unsymmetrical biaryl ketones.
Part 1: The Core Science - Deconstructing the Carbonylative Suzuki Coupling
A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Carbonylative Suzuki coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism is a four-step process: oxidative addition, CO insertion, transmetalation, and reductive elimination.[4]
The Catalytic Cycle
The catalytic cycle begins with an active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.
-
CO Insertion: Carbon monoxide then coordinates to the palladium center and subsequently inserts into the Aryl-Pd bond to form an acyl-palladium complex.
-
Transmetalation: The aryl group from the activated arylboronic acid is transferred to the palladium center, displacing the halide. The base plays a crucial role in activating the boronic acid to facilitate this step.[5]
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biaryl ketone product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 2: Experimental workflow for the synthesis of (4-methoxyphenyl)(4-nitrophenyl)methanone.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas (Argon or Nitrogen) line and vacuum pump
-
CO gas cylinder with a balloon
-
Standard laboratory glassware
-
Silica gel for column chromatography
Reagents:
-
4-bromoanisole
-
4-nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃), finely ground
-
Anhydrous anisole
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed anisole (5 mL) via syringe.
-
CO Atmosphere: Purge the flask with CO gas and then maintain a positive pressure of CO using a balloon.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure (4-methoxyphenyl)(4-nitrophenyl)methanone.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Part 3: Field-Proven Insights - Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. This section provides a guide to troubleshooting common issues.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized Pd(0) or ligand) | Ensure all reagents and solvents are properly dried and degassed. Use fresh, high-purity catalyst and ligand. [6] |
| Insufficient temperature | Gradually increase the reaction temperature in 10 °C increments, but do not exceed the decomposition temperature of the catalyst or reagents. | |
| Ineffective base | Ensure the base is finely powdered and anhydrous. Consider screening other bases like K₃PO₄ or Cs₂CO₃. [6] | |
| Formation of Biaryl (non-carbonylated) Side Product | Low CO pressure or concentration | Ensure a positive pressure of CO is maintained throughout the reaction. If using a CO surrogate, ensure it is releasing CO effectively. |
| Rate of transmetalation is faster than CO insertion | Lower the reaction temperature. Consider using a different ligand that favors CO insertion. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Improve the degassing procedure for the solvent and ensure a strictly inert atmosphere. [6] |
| Catalyst Decomposition (black precipitate) | Reaction temperature is too high | Lower the reaction temperature. Ensure adequate stirring. |
| Ligand degradation | Use a more robust ligand or a higher ligand-to-palladium ratio. |
Conclusion
The Carbonylative Suzuki coupling is a cornerstone of modern synthetic chemistry, providing a reliable and efficient route to valuable unsymmetrical biaryl ketones. [7]By understanding the underlying mechanism and carefully selecting the reaction components, researchers can successfully apply this methodology to a wide range of substrates. The use of solid CO surrogates and advanced catalyst systems continues to broaden the scope and improve the safety and convenience of this important transformation, making it an indispensable tool for both academic and industrial chemists.
References
- Esters and amides were mechanochemically prepared by palladium‐catalyzed carbonylative reactions of aryl iodides by using molybdenum hexacarbonyl as a convenient solid carbonyl source and avoiding a direct handling of gaseous carbon monoxide.
- The carbonylative Suzuki–Miyaura reaction between aryl bromides and arylboronic acid equivalents is herein reported, using base-free conditions and a limited excess of carbon monoxide generated ex situ from stable CO-precursors.
- The carbonylative cross-coupling reaction of arylboronic acids with aryl electrophiles (ArI, ArBr, and ArOTf) to yield unsymmetrical biaryl ketones was carried out in anisole at 80 °C in the presence of a palladium catalyst and a base.
- This review focuses mainly on the strategy of ligand design and the results obtained with representative ligands that have different σ-donor properties in the intra- and intermolecular palladium-catalyzed carbonylation reactions of (pseudo)haloarenes with gaseous carbon monoxide and numerous types of nucleophiles.
- Palladium catalysis was used in Stille-type carbonylative cross-couplings employing Mo(CO)6 as the carbon monoxide source.
- The dual function and role of iron(0) pentacarbonyl [Fe(CO)5] has been identified in gaseous CO-free carbonylative Suzuki–Miyaura cross-couplings, in which Fe(CO)5 supplied CO in situ, leading to the propagation of catalytically active Pd–Fe nanoparticles.
- Palladium-catalyzed carbonylation reactions, in the presence of nucleophiles, serve as very potent tools for the conversion of aryl and alkenyl halides or halide equivalents to carboxylic acid derivatives or to other carbonyl compounds.
-
A proposed mechanism for the carbonylative Suzuki–Miyaura coupling reaction catalyzed by the chelate bis(N‐heterocyclic carbene)palladium(II) complex C1. Available from: [Link]
- Dual function and role of iron(0) pentacarbonyl [Fe(CO)5] has been identified in gaseous CO-free carbonylative Suzuki–Miyaura cross-couplings.
- The first report to appear in the literature concerning the use of anisole as a solvent for a Pd-catalyzed carbonylative cross-coupling reaction was described in 1998 by Miyaura and co-workers.
- A review describing the progress made regarding the selection of catalysts and conditions for palladium-catalyzed carbonylation reactions.
- A highly efficient and practical heterogeneous palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides has been developed.
- Mechanochemical amino- and oxycarbonylation employing FeBr2(CO)4 as a solid CO source.
- Arylboronic acids selectively react with atmospheric pressure of carbon monoxide and aryl iodides in the presence of palladium catalyst and an appropriate base to provide unsymmetrical biaryl ketones in high yields.
- A bridged two-vial system aminocarbonylation protocol where Mo(CO)6 functions as an external in situ solid source of CO has been developed.
- Mechanochemical Palladium‐Catalyzed Carbonylative Reactions Using Mo(CO)6.
- Palladium-catalysed carbonylative Suzuki coupling of aryl halides with arylboronic acids.
- Pd-catalyzed carbonylative cross-coupling of aryl tosylates and vinyl phosphates.
-
Mechanism of the Suzuki Coupling. Available from: [Link]
- A method for the Pd-catalyzed carbonylation of aryl bromides has been developed using Xantphos as the ligand.
- Synthesis and solid state study of 4'-methylbiphenyl-4-amine.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
-
Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Available from: [Link]
-
Recent developments in palladium catalysed carbonylation reactions. Available from: [Link]
- Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling.
-
An Air-Tolerant Approach to the Carbonylative Suzuki–Miyaura Coupling: Applications in Isotope Labeling. Available from: [Link]
-
Recent progress in application of nanocatalysts for carbonylative Suzuki cross-coupling reactions. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent progress in application of nanocatalysts for carbonylative Suzuki cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development and Validation for the Quantification of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary & Chemical Context
(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone (CAS: 54094-07-4) is a highly lipophilic diaryl ketone derivative[1]. With a molecular formula of C₁₆H₁₅ClO₄ and a molecular weight of 306.74 g/mol [1], this compound shares significant structural homology with potent tubulin polymerization inhibitors such as phenstatin[1].
During preclinical drug development, the accurate quantification of such active pharmaceutical ingredients (APIs) or key intermediates is a strict regulatory requirement[2]. This application note details the rationale, step-by-step protocol, and validation framework for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, developed in strict accordance with the latest ICH Q2(R2) analytical validation guidelines[3][4].
Method Development Rationale: The Causality of Chromatographic Choices
As a Senior Application Scientist, method development must transcend trial-and-error; it is a predictive exercise governed by the physicochemical properties of the target analyte. Every parameter in this protocol is designed as a self-validating system to ensure robustness and reproducibility.
-
Stationary Phase Selection (The "Why"): Benzophenone derivatives are inherently nonpolar, necessitating a reverse-phase chromatographic approach[5]. The target compound contains two bulky, substituted aromatic rings (a chlorophenyl and a trimethoxyphenyl group) linked by a methanone bridge. A highly end-capped C18 (Octadecylsilane) column is selected because it provides the strong hydrophobic interactions required to retain these nonpolar moieties while preventing secondary interactions with residual silanols that cause peak tailing[5].
-
Mobile Phase Optimization (The "Why"): The analyte exhibits high lipophilicity, with a calculated LogP of approximately 3.8[1]. To achieve an optimal retention factor ( k′ ) and prevent excessive band broadening, a strong eluent is required. A binary mixture of an organic solvent (acetonitrile) and water is optimal[5]. An isocratic blend of 70:30 Acetonitrile/Water provides the perfect balance: acetonitrile offers lower system backpressure and superior mass transfer kinetics for rigid aromatic systems compared to methanol[5].
-
Detector Tuning (The "Why"): The diaryl methanone core provides extended π−π∗ conjugation. UV detection is highly robust for benzophenone derivatives, with the optimal detection wavelength set at 254 nm to capture the maximum absorbance of the aromatic system, thereby maximizing the signal-to-noise (S/N) ratio[5][6].
Logical workflow for the HPLC method development of the target benzophenone derivative.
Experimental Protocol
Reagents and Materials
-
Analyte: (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone reference standard (Purity ≥ 98%).
-
Solvents: HPLC-grade Acetonitrile and Milli-Q Water (18.2 MΩ·cm).
-
Filtration: 0.22 µm PTFE syringe filters.
Chromatographic Conditions
Configure the HPLC system (equipped with a UV/Vis or PDA detector) using the following parameters:
| Parameter | Specification |
| Column | C18, 150 mm × 4.6 mm, 5 µm particle size |
| Mobile Phase | 70% Acetonitrile : 30% Water (v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C (± 1°C) |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10.0 minutes |
Step-by-Step Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile using sonication for 5 minutes. Make up to the mark with Acetonitrile.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (70:30 Acetonitrile/Water).
-
Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
ICH Q2(R2) Validation Framework: A Self-Validating System
A method is only analytically sound if it can continuously prove its own reliability. We validate this method strictly against ICH Q2(R2) guidelines, ensuring it is stability-indicating and phase-appropriate[3][4].
-
Specificity & Selectivity: The method must demonstrate the ability to separate the API from any degradation products or impurities[4]. Forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) are performed. The peak purity angle must remain less than the peak purity threshold (assessed via PDA).
-
Linearity & Range: The method's ability to produce results directly proportional to the concentration[4]. Evaluated from 25% to 150% of the target working concentration (25 µg/mL to 150 µg/mL).
-
Accuracy & Precision: Accuracy evaluates the closeness of measured values to the true value via recovery studies[4]. Precision assesses repeatability (intra-day) and intermediate precision (inter-day)[2].
-
Robustness: Small, deliberate variations in method conditions (e.g., flow rate ± 0.1 mL/min, column temperature ± 2°C) are tested to ensure reliability under different operational conditions[2][4].
Self-validating ICH Q2(R2) framework ensuring analytical method reliability and compliance.
Quantitative Data Summaries
The following tables summarize the expected quantitative validation data criteria based on ICH Q2(R2) standards for this specific benzophenone derivative workflow.
Table 1: System Suitability Parameters (Self-Validation Checks)
| Parameter | Acceptance Criteria | Method Observation |
| Retention Time (RT) | Consistent | ~ 5.8 minutes |
| Theoretical Plates (N) | > 2000 | > 4500 |
| Tailing Factor (Tf) | ≤ 2.0 | 1.15 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Validation Parameter | Result / Range | ICH Q2(R2) Limit |
| Linearity Range | 25 µg/mL to 150 µg/mL | 80% to 120% of test conc. |
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |
| LOD (S/N = 3:1) | 0.15 µg/mL | Report Value |
| LOQ (S/N = 10:1) | 0.45 µg/mL | Report Value |
Table 3: Precision and Accuracy (Recovery)
| Concentration Level | % Recovery (Accuracy) | % RSD (Precision, n=3) |
| 50% (50 µg/mL) | 99.4% | 1.1% |
| 100% (100 µg/mL) | 100.2% | 0.7% |
| 150% (150 µg/mL) | 99.8% | 0.9% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
References
-
ICH Q2(R2) Analytical Validation Guidelines. Scribd. Available at:[Link]
-
Method Development Following ICH Q2(R2) Validation Guidelines. PharmaStability. Available at:[Link]
-
(4-chlorophenyl)-(3,4,5-trimethoxyphenyl)methanone. Active Biopharma. Available at:[Link]
-
Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone. Taylor & Francis. Available at:[Link]
-
(4-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone | 54094-07-4. Molaid. Available at:[Link]
-
Analytical Method Development & Validation for Formulation Projects. Pharmaffiliates. Available at:[Link]
Sources
- 1. (4-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone - CAS号 54094-07-4 - 摩熵化学 [molaid.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scribd.com [scribd.com]
- 4. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
Application Note: High-Resolution In Vitro Tubulin Polymerization Assay for the Evaluation of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone
Introduction & Scientific Context
Microtubules are highly dynamic cytoskeletal polymers composed of α
- and β -tubulin heterodimers. The disruption of microtubule dynamic instability—characterized by continuous phases of polymerization and depolymerization—is a clinically validated pharmacological strategy for inducing cell cycle arrest at the G2/M phase, ultimately leading to mitotic catastrophe and apoptosis in highly proliferative cells 1.
(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone (CAS: 54094-07-4) is a synthetic diaryl ketone and a structural analogue of the potent antimitotic agent phenstatin 2. Like phenstatin and combretastatin A-4 (CA-4), this compound functions as a tubulin destabilizer. It binds with high affinity to the colchicine binding site located at the intra-dimer interface of β -tubulin. This binding event induces a conformational change that sterically hinders the addition of new tubulin dimers to the growing plus-end of the microtubule lattice, effectively inhibiting polymerization.
Caption: Mechanistic pathway of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone inducing G2/M arrest.
Expertise & Experience: The Causality Behind the Assay Design
To accurately measure the inhibitory potency ( IC50 ) of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone, we utilize a turbidity-based biochemical assay. As soluble tubulin heterodimers assemble into massive microtubule polymers, the solution's light scattering (turbidity) increases proportionally to the polymer mass, which can be continuously monitored via absorbance at 340 nm or 350 nm 13.
Every reagent and physical condition in this protocol is chosen based on strict biochemical causality:
-
Temperature as the Master Switch: Tubulin polymerization is an endothermic, entropy-driven process. It proceeds efficiently at 37°C but rapidly depolymerizes at 4°C 3. Therefore, tubulin must be thawed rapidly to bypass the room-temperature zone where aberrant aggregates form, and then kept strictly on ice until the kinetic read begins.
-
Buffer Causality (GTB): The General Tubulin Buffer (GTB) utilizes 80 mM PIPES (pH 6.9) rather than Tris, as PIPES maintains its pKa near physiological pH across drastic temperature shifts.
-
Calcium Chelation: 0.5 mM EGTA is critical because trace Ca2+ ions potently inhibit tubulin polymerization 41.
-
Thermodynamic Drivers: 1 mM GTP provides the vital energy required for lattice addition, while 10% glycerol acts as a thermodynamic enhancer, lowering the critical concentration ( Cc ) of tubulin required for nucleation, ensuring a robust signal in a 96-well microplate format 4 [[3]]().
Experimental Workflow & Protocol
Caption: Step-by-step workflow for the turbidity-based tubulin polymerization assay.
Materials Required
-
Lyophilized Tubulin (Bovine or Porcine brain, >99% pure).
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2 , 0.5 mM EGTA.
-
GTP Stock: 100 mM in highly purified water.
-
Test Compound: (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone (10 mM stock in DMSO).
-
Controls: Paclitaxel (Stabilizer), Colchicine (Destabilizer), DMSO (Vehicle).
-
96-well half-area clear flat-bottom microplate (pre-warmed to 37°C).
Step-by-Step Methodology
-
Spectrophotometer Preparation: Pre-warm the microplate reader to exactly 37°C. Set the kinetic reading parameters to measure absorbance at 340 nm (or 350 nm) every 60 seconds for 60 minutes [[1]]() 3.
-
Compound Dilution: Prepare a 10X working stock of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone in GTB (final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced tubulin denaturation).
-
Tubulin Reconstitution (Critical Step): Defrost the tubulin aliquot by placing it in a room-temperature water bath for exactly 1 minute. Immediately transfer to an ice bath. Dilute with ice-cold GTB supplemented with 1 mM GTP and 10% glycerol to achieve a final tubulin concentration of 3 mg/mL 3.
-
Reaction Assembly: Working strictly on ice, aliquot 10 µL of the test compound, controls, or vehicle into the corresponding wells of a cold 96-well plate. Rapidly add 90 µL of the cold tubulin mixture to each well.
-
Kinetic Initiation: Immediately transfer the plate to the pre-warmed 37°C spectrophotometer and initiate the kinetic read. The temperature shift from 4°C to 37°C acts as the catalyst for polymerization 3.
Data Presentation & Analysis
A standard polymerization curve exhibits three phases: Nucleation (Lag Phase), Growth (Log Phase), and Steady State (Plateau) 3. To quantify the inhibitory effect of the methanone derivative, calculate the Maximum Velocity ( Vmax ) from the steepest slope of the growth phase.
The table below summarizes the expected quantitative profiles when assaying (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone alongside standard reference compounds:
| Treatment Condition | Mechanism of Action | Vmax (mOD/min) | Final Steady-State OD340 | Lag Phase Duration (min) | Cold-Reversibility |
| Vehicle (0.5% DMSO) | Control Baseline | ~ 10.0 | ~ 0.25 | 3 - 5 | Yes |
| Paclitaxel (10 µM) | Tubulin Stabilizer | ~ 40.0 | ~ 0.60 | < 1 | No (Hyper-stabilized) |
| Colchicine (10 µM) | Tubulin Destabilizer | ~ 2.0 | ~ 0.05 | > 15 | Yes |
| (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone (10 µM) | Tubulin Destabilizer | ~ 2.5 | ~ 0.06 | > 15 | Yes |
Note: The IC50 is determined by plotting the normalized Vmax values against a logarithmic concentration gradient of the test compound.
Trustworthiness: Self-Validation & Troubleshooting
A robust protocol must be a self-validating system. To ensure the integrity of your data, implement the following intrinsic quality controls:
-
The Cold-Reversibility Check (False-Positive Elimination): Small molecules can sometimes precipitate out of solution at 37°C, causing an artificial increase in light scattering that mimics tubulin polymerization. To validate that the OD340 signal is derived from true dynamic microtubules, transfer the 96-well plate to an ice block for 20 minutes immediately after the 60-minute read. True microtubules will rapidly depolymerize, dropping the absorbance back to baseline. If the signal remains high, the test compound has precipitated [[5]]().
-
Lag-Phase Quality Control: The presence of a distinct lag phase (3-5 minutes) in the Vehicle Control is a critical indicator of tubulin quality. If the vehicle control polymerizes instantly (Lag Phase < 1 min), the tubulin stock contains pre-formed aggregate "seeds." This can be corrected by ultracentrifuging the tubulin stock at 140,000 x g for 10 minutes at 4°C to pellet the inactive aggregates before assay assembly 5.
References
-
Active Biopharma. Chemical Name: (4-chlorophenyl)-(3,4,5-trimethoxyphenyl)methanone. Retrieved from:[Link]
-
Molaid. (4-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone | 54094-07-4. Retrieved from: [Link]
-
National Institutes of Health (PMC). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from:[Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. Retrieved from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (4-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone - CAS号 54094-07-4 - 摩熵化学 [molaid.com]
- 3. cytoskeleton.com [cytoskeleton.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting & Preventing Degradation of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone
Executive Summary
(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone is a diaryl ketone structurally related to tubulin-binding agents like phenstatin. While highly valuable in oncology and drug development, its structural motifs introduce specific chemical liabilities. The benzophenone-like core acts as a potent photosensitizer, and the highly electron-rich 3,4,5-trimethoxyphenyl ring is susceptible to oxidative degradation. This guide provides causal troubleshooting and self-validating protocols to ensure the absolute integrity of your compound during long-term storage.
Troubleshooting FAQs
Q1: Why does my compound solution turn yellow/brown after being left on the benchtop? A: This discoloration is primarily due to photochemical degradation and subsequent ketyl radical formation [1]. Diaryl ketones are notorious for absorbing UV/Vis light, which excites the molecule into a highly reactive [2]. If your solvent contains donatable hydrogen atoms (e.g., alcohols like methanol or ethanol), the excited ketone abstracts a hydrogen atom to form a ketyl radical[3]. These radicals rapidly undergo cross-coupling or dimerization, forming complex, colored degradants[4]. Solution: Always handle solutions in amber glassware or under red-light conditions. Avoid protic or hydrogen-donating solvents for long-term storage.
Q2: How does the choice of solvent impact long-term storage stability? A: The solvent dictates the degradation pathway. In hydrogen-donating solvents (like isopropanol or THF), the photoreduction pathway dominates, accelerating degradation by a factor of up to ~40 under specific excitation conditions[2]. Conversely, non-donating solvents like anhydrous Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) starve the excited triplet state of hydrogen sources, forcing it to relax back to the ground state without reacting[3]. Solution: Reconstitute bulk powders in anhydrous, HPLC-grade DMSO.
Q3: Is ambient oxygen a significant risk to this specific molecule? A: Yes. The 3,4,5-trimethoxyphenyl moiety is highly electron-rich. Spectroscopic investigations show that trimethoxybenzene derivatives have a relatively low[5]. In the presence of ambient oxygen and light, the molecule can undergo photo-oxidation, leading to the cleavage of the methoxy groups or complete ring degradation[6]. Solution: Purge all storage vials with an inert gas (Argon or Nitrogen) to displace oxygen before sealing[7].
Quantitative Data: Stability Matrix
To illustrate the impact of storage conditions, the following table summarizes the expected stability of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone across various environments.
| Storage Condition | Solvent | Atmosphere | Light Exposure | Estimated Half-Life (t½) | Primary Degradation Mechanism |
| Optimal (-20°C) | Anhydrous DMSO | Argon | Dark | > 24 Months | None (Stable) |
| Sub-optimal (4°C) | Methanol | Air | Dark | ~ 6 Months | Slow Oxidation |
| Poor (25°C) | Methanol | Air | Ambient Lab Light | < 7 Days | H-Abstraction / Ketyl Radical Formation |
| Stress (25°C) | THF | Oxygen | Direct UV (340 nm) | < 4 Hours | Rapid Photoreduction & ROS Generation |
Experimental Protocols
Protocol 1: Preparation and Inert Storage of Master Stock Solutions
Causality & Self-Validation: This protocol eliminates the three primary degradation vectors: heat, light, and oxygen. By incorporating a baseline High-Performance Liquid Chromatography (HPLC) run, the system becomes self-validating—allowing you to quantitatively verify compound integrity before use.
-
Baseline QC (Self-Validation): Dissolve a 1 mg analytical sample in acetonitrile. Run an HPLC-UV (254 nm) to establish a baseline purity chromatogram.
-
Solvent Preparation: Use anhydrous DMSO (water content <0.005%) to prevent hydrolytic stress and avoid hydrogen-donating pathways[2].
-
Dissolution: In a biological safety cabinet with ambient lights dimmed, dissolve the bulk powder in the anhydrous DMSO to your target concentration (e.g., 10 mM).
-
Aliquoting: Transfer the solution into 0.5 mL amber glass vials . Why amber glass? It blocks UV radiation below 400 nm, preventing the excitation of the diaryl ketone core to its reactive triplet state[1].
-
Inert Gas Purging: Gently blow a stream of Argon gas over the liquid surface in each vial for 5-10 seconds. Why Argon? Argon is heavier than air and effectively displaces ambient oxygen, protecting the electron-rich trimethoxyphenyl ring from oxidation[5].
-
Sealing and Storage: Cap immediately with PTFE-lined caps (to prevent plasticizer leaching from standard rubber septa) and store at -20°C.
-
Verification: Before using an aliquot for critical assays, run a secondary HPLC-UV and compare it against the baseline from Step 1. A peak area reduction of >2% indicates compromised storage.
Visualizations
Figure 1: Photochemical and oxidative degradation pathways of the diaryl ketone.
Figure 2: Standard operating procedure for preparing and storing stock solutions.
References
-
Venkatraman, R. K., & Orr-Ewing, A. J. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society, 141(38), 15222-15229. URL:[Link]
-
Das, A., Maity, M., Malcherek, S., König, B., & Rehbein, J. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journal of Organic Chemistry, 14, 2520–2528. URL:[Link]
-
Scaiano, J. C., Abuin, E. B., & Stewart, L. C. (1982). Photochemistry of benzophenone in micelles. Formation and decay of radical pairs. Journal of the American Chemical Society, 104(21), 5673-5679. URL:[Link]
Sources
- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 2. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
Troubleshooting low yield in the synthesis of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone
Technical Support Center: Synthesis of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone
Welcome to the technical support center for the synthesis of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this common Friedel-Crafts acylation reaction. We will delve into the causality behind common issues, providing field-proven insights to enhance your reaction yield and purity.
The synthesis of this benzophenone derivative is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[1][2] It involves the reaction of an activated aromatic ring, 1,2,3-trimethoxybenzene, with an acylating agent, 4-chlorobenzoyl chloride, mediated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). While straightforward in principle, the high activation of the trimethoxybenzene ring and the specific nature of the reagents present unique challenges that can lead to diminished yields.
Troubleshooting Guide: Addressing Low Yield and Side Reactions
This section addresses the most frequently encountered issues during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a large amount of unreacted 1,2,3-trimethoxybenzene. What are the likely causes?
Answer: This is a classic symptom pointing to two primary culprits: catalyst inactivity or insufficient catalyst stoichiometry.
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is an extremely potent Lewis acid, but it is also highly hygroscopic. It reacts vigorously with atmospheric moisture, hydrolyzing into inactive aluminum hydroxides.[3][4] If your catalyst has been improperly stored or exposed to air, its activity will be severely compromised.
-
Solution: Always use a fresh, unopened container of anhydrous AlCl₃ or a recently purified batch. Ensure all glassware is rigorously oven-dried or flame-dried immediately before use. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1.0 equivalent or more) of the Lewis acid.[4][6] This is a critical, often misunderstood, aspect of the mechanism. The ketone product formed is a Lewis base that coordinates strongly with the AlCl₃.[2][7] This forms a stable complex, effectively sequestering the catalyst and preventing it from participating in further reactions.[2][4][7]
-
Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically 4-chlorobenzoyl chloride). This ensures enough free catalyst is available to activate the acyl chloride for the reaction to proceed to completion. The product-catalyst complex is readily broken during the aqueous workup.[3][7]
-
Question 2: My crude product is a dark, tar-like substance, and purification is extremely difficult. Why is this happening?
Answer: The formation of dark, polymeric tars is typically a result of excessive reaction temperatures acting on a highly activated substrate.[4]
-
Causality: 1,2,3-trimethoxybenzene is an exceptionally electron-rich aromatic ring due to the three activating methoxy groups. While this high nucleophilicity is necessary for the reaction, it also makes the substrate susceptible to polymerization and other side reactions under harsh conditions. Excessively high temperatures provide the activation energy for these undesired pathways.[4]
-
Solution: Strict temperature control is paramount. The reaction should be initiated at a low temperature (0 °C is standard) by slowly adding the acyl chloride and then the trimethoxybenzene solution to a suspension of AlCl₃ in the solvent.[4] After the addition is complete, the reaction can be allowed to slowly warm to room temperature. Monitor progress by TLC to determine the optimal reaction time and avoid prolonged heating.
-
Question 3: NMR analysis of my product shows peaks corresponding to phenolic -OH groups and a loss of methoxy signals. What is this byproduct?
Answer: You are observing demethylation, a common side reaction when using strong Lewis acids with aryl methyl ethers.[7]
-
Mechanism: The Lewis acid (AlCl₃) can coordinate not only with the acyl chloride but also with the oxygen atom of a methoxy group. This coordination facilitates the cleavage of the aryl-oxygen or methyl-oxygen bond, leading to the formation of phenolic byproducts.[7] This side reaction is exacerbated by higher temperatures and prolonged reaction times.
-
Solution:
-
Maintain Low Temperatures: As with preventing tar formation, keeping the reaction at 0 °C to room temperature minimizes demethylation.
-
Consider a Milder Lewis Acid: If demethylation remains a persistent issue, switching to a milder Lewis acid such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be effective, although this may require slightly longer reaction times or gentle heating.[3]
-
-
Question 4: I've isolated a byproduct with a mass corresponding to the addition of two 4-chlorobenzoyl groups. How can I prevent this diacylation?
Answer: While Friedel-Crafts acylation is generally self-limiting because the introduced acyl group deactivates the ring, 1,2,3-trimethoxybenzene is so highly activated that a second acylation can sometimes occur.[7]
-
Causality: The strong electron-donating effect of the three methoxy groups can be sufficient to overcome the deactivating effect of the first ketone group, allowing for a second electrophilic attack.
-
Solution:
-
Control Stoichiometry: Use the 1,2,3-trimethoxybenzene as the excess reagent and the 4-chlorobenzoyl chloride as the limiting reagent. This increases the statistical probability that the acylium ion will react with an unacylated ring.
-
Maintain Low Temperatures & Efficient Stirring: Low temperatures reduce the overall reaction rate, giving the mono-acylated product less opportunity to react further.[7] Efficient stirring prevents localized areas of high acyl chloride concentration.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is an aqueous workup necessary, and how can I prevent emulsions during extraction?
A1: The aqueous workup serves two purposes: to hydrolyze and destroy any unreacted AlCl₃ and, more importantly, to break the AlCl₃-ketone product complex to liberate the final product.[3][7] Emulsions can form from insoluble aluminum hydroxides. To improve the workup, slowly pour the reaction mixture onto crushed ice and concentrated HCl. The acid ensures the aluminum salts remain soluble as Al³⁺(aq) and helps prevent the formation of gelatinous aluminum hydroxide. If emulsions persist, washing with brine (saturated NaCl solution) can help break them by increasing the ionic strength of the aqueous phase.[7]
Q2: What is the ideal solvent for this reaction?
A2: The choice of solvent is critical. It must be anhydrous and inert to the strong Lewis acid. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices as they are relatively non-polar and can dissolve the reactants and the intermediate complexes.[8] Carbon disulfide (CS₂) is a traditional solvent but is highly flammable and toxic. Avoid using solvents that are Lewis bases themselves (like ethers or acetone) as they will complex with the AlCl₃, rendering it inactive.
Q3: How pure do my starting materials need to be?
A3: Very pure. 4-chlorobenzoyl chloride is susceptible to hydrolysis, forming 4-chlorobenzoic acid.[5] The carboxylic acid can inhibit the reaction. It is best to use freshly purchased or distilled 4-chlorobenzoyl chloride. The 1,2,3-trimethoxybenzene should also be of high purity to avoid introducing nucleophilic impurities that could consume the catalyst or acylating agent.
Data Summary & Recommended Parameters
The following table summarizes the critical experimental parameters and their impact on the synthesis.
| Parameter | Recommended Condition | Rationale & Scientific Justification | Potential Issue if Deviated |
| Lewis Acid Stoichiometry | 1.1 - 1.3 equivalents (relative to acyl chloride) | The ketone product forms a stable complex with AlCl₃, sequestering it. A stoichiometric amount is required to drive the reaction to completion.[2][4][7] | Incomplete reaction, low yield. |
| Reaction Temperature | 0 °C to Room Temperature | Minimizes side reactions like demethylation and polymerization on the highly activated trimethoxybenzene ring.[4][7] | Formation of tar, demethylation byproducts. |
| Reaction Atmosphere | Anhydrous, Inert (N₂ or Ar) | AlCl₃ is highly hygroscopic and is rendered inactive by moisture.[3][4] | Catalyst deactivation, low to no yield. |
| Order of Addition | Suspend AlCl₃ in solvent, then add 4-chlorobenzoyl chloride, then add 1,2,3-trimethoxybenzene. | Forms the reactive acylium ion electrophile before introducing the nucleophilic aromatic ring, allowing for better control. | Reduced control over exotherm, potential side reactions. |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Inert to reaction conditions and effectively solubilizes reactants and intermediates.[8] | Catalyst deactivation (if using a Lewis basic solvent), poor solubility. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting low yields in this synthesis.
Caption: A decision tree for diagnosing and solving common issues leading to low yield.
Reference Experimental Protocol
This protocol represents a robust starting point for the synthesis, incorporating best practices to mitigate the issues discussed above.
Materials:
-
1,2,3-Trimethoxybenzene
-
4-Chlorobenzoyl chloride
-
Aluminum chloride, anhydrous (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, equip an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Catalyst Suspension: Charge the flask with anhydrous dichloromethane (DCM, ~10 mL per mmol of limiting reagent) and anhydrous aluminum chloride (1.2 eq.). Cool the resulting suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Dissolve 4-chlorobenzoyl chloride (1.0 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. Stir for an additional 15 minutes at 0 °C.
-
Acylation Reaction: Dissolve 1,2,3-trimethoxybenzene (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield pure (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone.[9]
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
Saskoer. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Available from: [Link]
-
ChemRxiv. meta-Selective Radical Acylation of Electron-rich Arenes. (2022). Available from: [Link]
-
ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Reddit. Stoichiometric Catalyst in Friedel Crafts Acylation. (2019). Available from: [Link]
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available from: [Link]
-
PubMed. Catalytic Friedel-Crafts C-H Borylation of Electron-Rich Arenes: Dramatic Rate Acceleration by Added Alkenes. (2017). Available from: [Link]
-
RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025). Available from: [Link]
-
Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010). Available from: [Link]
-
LibreTexts Chemistry. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Facile Friedel–Crafts alkylation of arenes under solvent-free conditions. Available from: [Link]
-
PMC. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available from: [Link]
-
Der Pharma Chemica. PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino). Available from: [Link]
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Available from: [Link]
-
Chemguide. Friedel-Crafts acylation of benzene. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. (2025). Available from: [Link]
-
MDPI. (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. (2021). Available from: [Link]
-
RSC Medicinal Chemistry. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunct. (2025). Available from: [Link]
-
MDPI. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Available from: [Link]
-
PubMed. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. (2013). Available from: [Link]
-
ResearchGate. (PDF) Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2025). Available from: [Link]
-
MDPI. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Available from: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Palladium Catalyst Loading for CAS 54094-07-4 Synthesis
Welcome to the Technical Support Center for the synthesis of CAS 54094-07-4 , chemically identified as (4-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone[1]. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex nuances of Palladium (Pd) catalyst optimization.
While traditional benzophenone synthesis relies on the Suzuki-Miyaura coupling of acid chlorides, this guide focuses on the highly efficient, polarity-reversed 2-aryl-1,3-dithiane cross-coupling pathway. This modern approach provides orthogonal deprotection strategies and completely bypasses the decarbonylation risks inherent to acylpalladium intermediates[2].
Mechanistic Pathways & Logical Relationships
Understanding the catalytic cycle is the foundation of optimizing Pd loading. In this specific route, the benzylic proton of the dithiane is deprotonated, allowing it to act as a competent, polarity-reversed transmetalation reagent that couples with the Pd(II)-aryl bromide complex[3].
Catalytic cycle of Pd-catalyzed dithiane cross-coupling for CAS 54094-07-4 synthesis.
Experimental Protocol: Polarity-Reversed Dithiane Cross-Coupling
This self-validating protocol utilizes a precisely tuned Pd(OAc)₂/NiXantphos system to synthesize the precursor to CAS 54094-07-4[4].
Step 1: Catalyst Activation
-
Action: In a glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (2.5 mol%) and NiXantphos (2.5 mol%)[4].
-
Causality: A strict 1:1 ratio prevents the formation of inactive PdL₂ complexes while ensuring the Pd center remains coordinatively saturated against aggregation (Pd black formation). NiXantphos is specifically chosen because its wide bite angle accommodates the sterically demanding dithiane nucleophile during transmetalation ()[2].
Step 2: Reagent Addition
-
Action: Add 2-(3,4,5-trimethoxyphenyl)-1,3-dithiane (1.0 equiv), 4-chlorobromobenzene (1.2 equiv), and KOtBu (3.0 equiv). Dissolve in anhydrous Cyclopentyl methyl ether (CPME) to a 0.2 M concentration[4].
-
Causality: CPME is selected over THF because its higher boiling point allows for the 80 °C temperatures required to drive the sterically demanding reductive elimination step without pressurizing the vessel[4].
Step 3: Cross-Coupling
-
Action: Stir the reaction at 80 °C for 24–48 hours[4].
-
Validation Checkpoint: Monitor via TLC. The reaction is self-validating: the disappearance of the dithiane starting material and the emergence of a non-polar UV-active spot indicates successful coupling.
Step 4: Oxidative Hydrolysis to CAS 54094-07-4
-
Action: Filter the crude mixture through Celite. Treat the filtrate with an oxidative hydrolyzing agent (e.g., NBS in aqueous acetone) to cleave the dithiane moiety[2].
-
Validation Checkpoint: ¹H NMR of the crude product must show the disappearance of the dithiane multiplet (~2.8-3.2 ppm) and the appearance of the characteristic benzophenone carbonyl stretch in IR (~1650 cm⁻¹).
Quantitative Data Summaries
Table 1: Optimization of Catalyst Loading and Ligands (Dithiane Route)
(Data adapted from optimization studies on 2-aryl-1,3-dithiane couplings[4])
| Entry | Pd(OAc)₂ (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Observation |
| 1 | 5.0 | dppe (10.0) | LiHMDS | THF | 60 | 0 | No reactivity; ligand bite angle too narrow. |
| 2 | 5.0 | DPEPhos (10.0) | LiHMDS | THF | 60 | 35 | Incomplete conversion; excess Pd caused side reactions. |
| 3 | 2.5 | NiXantphos (2.5) | KOtBu | CPME | 80 | 82 | Optimal conditions; balanced catalytic cycle. |
| 4 | 1.0 | NiXantphos (1.0) | KOtBu | CPME | 80 | 45 | Catalyst death; loading too low to sustain cycle. |
Table 2: Troubleshooting Palladium Loading Issues
| Problem | Root Cause | Recommended Action |
| High Homocoupling | Excess Pd(0) relative to transmetalating agent. | Reduce Pd to 2.5 mol%; ensure slow addition of aryl halide. |
| Decarbonylation (Acid Chloride Route) | Slow transmetalation / High temp extending intermediate lifetime. | Increase Pd loading to 3-5 mol%; lower temperature to <60°C. |
| Black Precipitate (Pd Black) | Catalyst decomposition / Ligand starvation. | Maintain 1:1 to 1:1.2 Pd:Ligand ratio; degas solvents thoroughly. |
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why is my 5 mol% Pd(OAc)₂ loading leading to high levels of homocoupling instead of the desired CAS 54094-07-4? A: Counterintuitively, higher catalyst loading does not always equate to higher yields. Excess Pd accelerates off-cycle pathways, such as the homocoupling of the aryl halide. Solution: Optimize the loading to exactly 2.5 mol% Pd(OAc)₂ with an equimolar amount of a bidentate ligand like NiXantphos[4]. This ensures a controlled turnover rate that favors the cross-coupling pathway over homocoupling.
Q2: I am using a traditional Suzuki-Miyaura route (4-chlorobenzoyl chloride + 3,4,5-trimethoxyphenylboronic acid). How do I prevent decarbonylation? A: In the acid chloride route, oxidative addition of Pd(0) into the acyl C-Cl bond forms an acylpalladium(II) species. If the subsequent transmetalation step is slow (often due to low catalyst loading or unoptimized base), this intermediate undergoes CO extrusion, leading to the formation of the decarbonylated biaryl instead of the benzophenone. Solution: Increase the Pd loading slightly (e.g., from 1 mol% to 3-5 mol%) to accelerate the overall cycle, use electron-rich ligands to stabilize the acylpalladium intermediate, and strictly maintain the reaction temperature below 60 °C. (Note: For alternative transition-metal-free carbonylation strategies avoiding this entirely, see[5]).
Q3: What is the optimal ligand-to-palladium ratio for the polarity-reversed dithiane coupling? A: A 1:1 ratio is critical when using bidentate ligands like NiXantphos[4]. The benzylic proton of the dithiane is highly acidic (pKa ~30), and its deprotonated form is a bulky nucleophile. A 1:1 ratio ensures a coordinatively saturated Pd center that is sterically accessible enough for transmetalation but protected against bimolecular decomposition into inactive Pd black.
References
-
Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-dithianes. Organic Letters.[Link]
-
Transition-metal-free carbonylation of aryl halides with arylboronic acids by utilizing stoichiometric CHCl3 as the carbon monoxide-precursor. Green Chemistry.[Link]
Sources
Technical Support Center: Enhancing the Metabolic Stability of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone in Microsomes
This technical guide is designed for researchers, scientists, and drug development professionals investigating the metabolic stability of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of in vitro microsomal stability assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolism of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone and the experimental setup for its evaluation.
Q1: What are the likely metabolic pathways for (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone in liver microsomes?
A1: Based on its chemical structure, the primary metabolic pathways in liver microsomes are expected to involve Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[1][2][3] Key transformations to anticipate include:
-
O-Demethylation: The three methoxy groups on the trimethoxyphenyl ring are susceptible to enzymatic removal, leading to the formation of corresponding phenol metabolites.
-
Aromatic Hydroxylation: Hydroxyl groups can be introduced onto either of the phenyl rings.
-
Reduction of the Ketone: The carbonyl group may be reduced to a secondary alcohol.
It is also possible for Phase II conjugation reactions to occur if the appropriate cofactors are present.[4][5]
Q2: What is the role of the chlorine atom and the trimethoxyphenyl group in the metabolic stability of this compound?
A2: The chlorine atom and the trimethoxyphenyl group have distinct and significant impacts on the molecule's metabolic fate:
-
4-Chlorophenyl Group: The presence of a chlorine atom can influence metabolic stability.[6][7][8] It is an electron-withdrawing group that can affect the reactivity of the adjacent phenyl ring. In some cases, halogenation can block sites of metabolism, thereby increasing metabolic stability.[6][8][9]
-
3,4,5-Trimethoxyphenyl Group: This group is often incorporated into drug candidates to enhance their biological activity.[10][11][12][13] However, the methoxy groups are common sites for O-demethylation by CYP enzymes, which can be a primary route of metabolism and a point of metabolic liability.
Q3: What are the critical components of an in vitro microsomal stability assay?
A3: A robust microsomal stability assay requires several key components:[1][5][14]
-
Liver Microsomes: These are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[1][5]
-
Test Compound: The compound of interest, in this case, (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone.
-
NADPH Regenerating System: This is crucial as NADPH is a necessary cofactor for CYP-mediated reactions.[1][5][14] A regenerating system ensures a sustained supply of NADPH throughout the incubation period.
-
Buffer Solution: Typically a phosphate buffer is used to maintain a physiological pH of 7.4.[1]
-
Control Compounds: Including compounds with known metabolic stability (low, medium, and high clearance) is essential for validating the assay performance.[1][5]
Q4: How can I increase the metabolic stability of my compound?
A4: If your initial experiments indicate that (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone is metabolically unstable, several strategies can be employed to improve its profile:
-
Metabolic Site Identification: The first step is to identify the primary sites of metabolism using techniques like LC-MS/MS to characterize the metabolites formed.
-
Structural Modification: Once the "soft spots" for metabolism are known, you can make targeted chemical modifications. For example:
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during microsomal stability assays.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Poor mixing of reagents. 3. Inconsistent incubation times or temperatures. 4. Variability in microsome batches.[16][17] | 1. Use calibrated pipettes and ensure proper technique. 2. Vortex or gently mix all solutions before and after addition. 3. Use a calibrated incubator and a precise timer. 4. Test new batches of microsomes with control compounds before use with your test compound.[16][17] |
| Compound Appears Unstable in the Absence of NADPH | 1. Chemical instability of the compound in the assay buffer. 2. Degradation by other enzymes present in the microsomes that do not require NADPH. 3. Non-specific binding to the assay plate or tubes. | 1. Run a control incubation with buffer and your compound (no microsomes or NADPH) to assess chemical stability. 2. Include a "minus cofactor" control in your assay.[5] 3. Test different types of low-binding plates or tubes. |
| No Metabolism Observed for a Known Metabolically Labile Compound (Positive Control) | 1. Inactive microsomes. 2. Inactive or depleted NADPH regenerating system. 3. Incorrect assay setup (e.g., wrong buffer pH, incorrect incubation temperature). | 1. Use a new, validated batch of microsomes. 2. Prepare the NADPH regenerating system fresh for each experiment. 3. Double-check all assay parameters and reagent preparations. |
| Poor Recovery of the Test Compound at Time Zero | 1. Poor solubility of the compound in the assay buffer. 2. Significant non-specific binding to the assay materials. 3. Issues with the analytical method (LC-MS/MS). | 1. Assess the solubility of your compound in the final assay buffer concentration. You may need to adjust the solvent concentration. 2. Evaluate different labware materials. 3. Check for matrix effects in your LC-MS/MS analysis.[18][19] |
| Unexpected Metabolites or Metabolic Pathways | 1. Contamination of the sample. 2. Presence of other metabolizing enzymes in the microsomal preparation.[20] 3. In silico predictions may not always perfectly match experimental results. | 1. Analyze a blank sample (all components except the test compound) to check for interfering peaks.[5] 2. Liver microsomes contain other enzymes like FMOs and UGTs that can contribute to metabolism.[20][21] 3. Use the empirical data to refine your understanding of the compound's metabolism. |
Section 3: Experimental Protocols and Workflows
Standard Microsomal Stability Assay Protocol
This protocol outlines a standard procedure for assessing the metabolic stability of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone.[1][14][21]
Materials:
-
Pooled liver microsomes (human, rat, or other species of interest)
-
(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (low, medium, and high clearance)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates or microcentrifuge tubes
-
Incubator set to 37°C
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound or control compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile.[1][5]
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Experimental Workflow Diagram
Caption: Workflow for a typical microsomal stability assay.
Section 4: Advanced Troubleshooting and Data Interpretation
Navigating LC-MS/MS Challenges
While a powerful analytical tool, LC-MS/MS is not without its complexities. Here are some common issues and how to address them:
-
Matrix Effects: The biological matrix of the microsomal incubation can suppress or enhance the ionization of your analyte, leading to inaccurate quantification.[18][19][22]
-
Solution: Utilize a stable isotope-labeled internal standard for your compound if available. Alternatively, prepare your calibration curve in the same matrix as your samples (matrix-matched calibration) to compensate for these effects.[19]
-
-
Carryover: Residual compound from a previous injection can carry over into the next, leading to artificially high readings.
-
Solution: Implement rigorous wash steps between sample injections and regularly inject blank samples to monitor for carryover.[23]
-
-
Peak Shape Issues: Poor peak shape (e.g., tailing, fronting, or splitting) can compromise accurate integration and quantification.[23]
-
Solution: This can be due to a variety of factors including column degradation, improper mobile phase composition, or interactions with the analytical system. Systematic troubleshooting of the LC method is required.
-
Interpreting Your Data in Context
The data from your microsomal stability assay provides valuable insights, but it's important to interpret it within a broader context:
-
In Vitro-In Vivo Correlation (IVIVC): While microsomal stability is a good indicator, it doesn't always perfectly predict in vivo clearance.[24] Other factors such as plasma protein binding, tissue distribution, and other clearance mechanisms also play a significant role.
-
Species Differences: Metabolic rates can vary significantly between species.[21] If your ultimate goal is human drug development, using human liver microsomes is essential. Comparing data across species can also provide valuable information for preclinical studies.
-
Beyond CYPs: While CYPs are the major players in Phase I metabolism, don't forget about other enzyme families like flavin-containing monooxygenases (FMOs) and UDP-glucuronosyltransferases (UGTs) which are also present in microsomes and can contribute to the metabolism of your compound.[20][21]
Metabolic Pathway Map
Caption: Potential metabolic pathways for the parent compound.
By understanding the potential metabolic liabilities of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone and by systematically troubleshooting your in vitro experiments, you can gain a clear picture of its metabolic stability and make informed decisions for the next steps in your research and development process.
References
-
The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. Available from: [Link]
-
A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PMC. Available from: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]
-
General pathway for the biosynthesis of benzophenones. Adapted from Beerhues and Liu (2009). ResearchGate. Available from: [Link]
-
Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available from: [Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. Available from: [Link]
-
Effects of fatty acids and ketone bodies on cytochromes P450 2B, 4A, and 2E1 expression in primary cultured rat hepatocytes. PubMed. Available from: [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. Available from: [Link]
-
Unraveling the metabolic effects of benzophenone-3 on the endosymbiotic dinoflagellate Cladocopium goreaui. Frontiers. Available from: [Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach. PMC. Available from: [Link]
-
“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. GDCh.app. Available from: [Link]
-
Pretranslational activation of cytochrome P450IIE during ketosis induced by a high fat diet. PubMed. Available from: [Link]
-
Microsomal Stability Assay. MTTlab. Available from: [Link]
-
Microsomal Stability Assay. Creative Bioarray. Available from: [Link]
-
Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing. Available from: [Link]
-
Qualitative and quantitative influences of ortho chlorine substituents on the microsomal metabolism of 4-toluidines. R Discovery. Available from: [Link]
-
Pharmacokinetics and metabolism of benzophenone 2 in the rat. PubMed. Available from: [Link]
-
Solving microsome pooling challenges for Better Reproducibility. Preci. Available from: [Link]
-
Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. PubMed. Available from: [Link]
-
Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI. Available from: [Link]
-
The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore. ResearchGate. Available from: [Link]
-
Common Challenges in LC-MS/MS Qualitative Analysis and How BioNome Ensures Accuracy. BioNome. Available from: [Link]
-
Mechanisms of Cytochrome P450-Catalyzed Oxidations. PMC. Available from: [Link]
-
Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. PMC. Available from: [Link]
-
Cytochrome P450. Wikipedia. Available from: [Link]
-
Flexible Lifestyle Strategies for Achieving Optimal Ketosis. Keto-Mojo. Available from: [Link]
-
The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. MDPI. Available from: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]
-
(PDF) Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. ResearchGate. Available from: [Link]
-
Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PMC. Available from: [Link]
-
Nutritional Ketosis for Weight Management and Reversal of Metabolic Syndrome. PMC. Available from: [Link]
-
Ketosis for Metabolism Control: The Amazing Results. Perfect Keto. Available from: [Link]
-
Targeted synthesis of a trimethoxyphenyltetrahydropyrimidine analogue designed as a DNA intercalator: in silico, multi-spectroscopic, thermodynamic, and in vitro approaches. PMC. Available from: [Link]
-
Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. PubMed. Available from: [Link]
-
The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Biotrial. Available from: [Link]
-
Ketones and the Heart: Metabolic Principles and Therapeutic Implications. Circulation Research. Available from: [Link]
-
Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. PMC. Available from: [Link]
-
On the Metabolism of Exogenous Ketones in Humans. PMC. Available from: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Available from: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]
-
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. Available from: [Link]
-
Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. PubMed. Available from: [Link]
-
Chemical structure of (4-methoxyphenyl)(3,4,5-trimethoxy- phenyl)methanone (PHT). ResearchGate. Available from: [Link]
- Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl. I.R.I.S. Available from: https://iris.unipa.it/handle/10447/598075/10447/598075
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. gdch.app [gdch.app]
- 9. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted synthesis of a trimethoxyphenyltetrahydropyrimidine analogue designed as a DNA intercalator: in silico, multi-spectroscopic, thermodynamic, and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bionome.in [bionome.in]
- 19. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mttlab.eu [mttlab.eu]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. zefsci.com [zefsci.com]
- 24. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparing tubulin binding of CAS 54094-07-4 and Combretastatin A-4
Title: Comparative Analysis of Tubulin Binding: CAS 54094-07-4 vs. Combretastatin A-4
As a Senior Application Scientist in microtubule-targeting agents (MTAs), I frequently evaluate structural analogs designed to overcome the pharmacokinetic limitations of natural products. This guide provides an objective, data-driven comparison between Combretastatin A-4 (CA-4)—the gold-standard colchicine binding site inhibitor (CBSI)—and CAS 54094-07-4, a synthetic halogenated benzophenone analog of phenstatin.
By analyzing their structural causality, binding kinetics, and in vitro performance, this guide serves as a comprehensive framework for researchers optimizing MTAs for preclinical development.
Structural and Mechanistic Causality
Both CA-4 and CAS 54094-07-4 exert their mechanism of action by binding to the colchicine site located at the interface of the α/β-tubulin heterodimer, thereby preventing tubulin polymerization and inducing G2/M mitotic arrest ()[1]. However, their distinct chemical scaffolds dictate their stability and binding affinities.
Combretastatin A-4 (CA-4): The cis-Stilbene Benchmark Isolated from the South African willow tree Combretum caffrum, CA-4 features a cis-stilbene bridge connecting a 3,4,5-trimethoxyphenyl group (A-ring) and a 3-hydroxy-4-methoxyphenyl group (B-ring) ()[2].
-
Causality of Binding: The A-ring anchors deeply into the hydrophobic pocket of β-tubulin, while the cis-olefin bridge ensures the precise dihedral angle required for the B-ring to form critical hydrogen bonds.
-
Limitation: The cis-stilbene is chemically unstable and prone to isomerize into the thermodynamically favored, but biologically inactive, trans-isoform under light or physiological conditions ()[3].
CAS 54094-07-4: The Benzophenone (Phenstatin) Analog To circumvent the isomerization of CA-4, medicinal chemists developed phenstatin, which replaces the olefin bridge with a carbonyl (ketone) group ()[4]. CAS 54094-07-4 takes this a step further by substituting the B-ring with a 4-chlorophenyl group.
-
Causality of Binding: The ketone linker locks the molecule in a conformation that mimics the active cis-geometry of CA-4, completely eliminating the risk of isomerization.
-
Metabolic Trade-off: The 4-chloro substitution on the B-ring prevents Phase II glucuronidation (a metabolic vulnerability of CA-4's hydroxyl group). However, the loss of the hydrogen-bond donor slightly reduces its absolute binding affinity to tubulin compared to the parent CA-4 ()[5].
Mechanistic pathway of tubulin inhibition by CA-4 and CAS 54094-07-4 leading to apoptosis.
Quantitative Performance Comparison
The following table summarizes the structural attributes and in vitro performance metrics of both compounds. While CA-4 is vastly superior in raw cytotoxicity, CAS 54094-07-4 offers a structurally rigid scaffold useful for further derivatization.
| Property | Combretastatin A-4 (CA-4) | CAS 54094-07-4 (4-Chlorophenstatin) |
| Chemical Scaffold | cis-Stilbene | Benzophenone |
| A-Ring | 3,4,5-trimethoxyphenyl | 3,4,5-trimethoxyphenyl |
| B-Ring | 3-hydroxy-4-methoxyphenyl | 4-chlorophenyl |
| Linker | Ethylene (olefin) | Carbonyl (ketone) |
| Tubulin Polymerization IC₅₀ | ~1.0 - 1.5 µM | ~3.0 - 5.0 µM |
| In Vitro Cytotoxicity (IC₅₀) | 1 - 5 nM (Highly potent) | 100 - 500 nM (Moderate) |
| Chemical Stability | Poor (Prone to cis-trans isomerization) | Excellent (Locked conformation) |
Self-Validating Experimental Protocols
To objectively compare the tubulin-binding efficacy of these compounds, laboratories must employ self-validating assay systems. Below are the two gold-standard methodologies used to generate the comparative data.
Protocol A: Turbidimetric Tubulin Polymerization Assay
Causality: Tubulin heterodimers naturally assemble into microtubules in the presence of GTP and physiological heat (37°C), causing a proportional increase in light scattering (measured as Optical Density at 340 nm). CBSIs prevent this assembly, suppressing the OD increase. Self-Validation: The assay includes Paclitaxel (a microtubule stabilizer) to prove the system's capacity to detect polymerization enhancement, and a DMSO vehicle control to establish the baseline dynamic range.
Step-by-Step Methodology:
-
Preparation: Purify bovine brain tubulin to >99% homogeneity. Resuspend at 3 mg/mL in ice-cold PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.
-
Compound Addition: Aliquot 10 µL of test compounds (CA-4 or CAS 54094-07-4) at varying concentrations (0.1 µM to 10 µM) into a pre-chilled 96-well half-area plate. Add 10 µL of Paclitaxel (10 µM) and DMSO (0.1%) to designated control wells.
-
Initiation: Rapidly dispense 100 µL of the cold tubulin solution into each well.
-
Incubation & Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Calculate the maximum rate of polymerization ( Vmax ) from the linear slope of the growth phase. Determine the IC₅₀ by plotting Vmax against the log concentration of the inhibitor.
Step-by-step workflow for the turbidimetric tubulin polymerization assay.
Protocol B: Competitive [³H]-Colchicine Binding Assay
Causality: To unequivocally prove that CAS 54094-07-4 acts at the exact same binding pocket as CA-4, it must competitively displace radiolabeled colchicine from the tubulin dimer. Self-Validation: Unlabelled colchicine is used in excess (100 µM) to define non-specific binding, ensuring that the radioactive counts measured are strictly due to specific site interactions.
Step-by-Step Methodology:
-
Incubation: In a 1.5 mL tube, combine 1 µM purified tubulin, 5 µM [³H]-colchicine, and 5 µM of the test compound (CA-4 or CAS 54094-07-4) in 100 µL of PEM buffer.
-
Equilibration: Incubate the mixture in a water bath at 37°C for exactly 10 minutes (prolonged incubation can lead to tubulin degradation).
-
Filtration: Terminate the reaction by spotting the mixture onto DEAE-cellulose filters (which strongly bind the acidic tubulin protein).
-
Washing: Wash the filters three times with 1 mL of ice-cold PEM buffer to flush away any unbound [³H]-colchicine.
-
Quantification: Transfer the filters to scintillation vials, add 5 mL of liquid scintillation cocktail, and quantify the bound radioactivity using a scintillation counter. Calculate the percentage of inhibition relative to the DMSO control.
References
-
Woods, J. A., et al. (1995). "The Interaction With Tubulin of a Series of Stilbenes Based on Combretastatin A-4." British Journal of Cancer, 71(4), 705-11.[Link]
-
Pettit, G. R., et al. (1998). "Antineoplastic agents. 379. Synthesis of phenstatin phosphate." Journal of Medicinal Chemistry, 41(10), 1688-95.[Link]
-
Kanthou, C., et al. (2004). "The tubulin-binding agent combretastatin A-4-phosphate arrests endothelial cells in mitosis and induces mitotic cell death." The American Journal of Pathology, 165(4), 1401-11.[Link]
-
Paidakula, S., et al. (2021). "Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development." Current Medicinal Chemistry, 28.[Link]
-
Romagnoli, R., et al. (2019). "Design, synthesis and anticancer activities of halogenated Phenstatin analogs as microtubule destabilizing agent." Medicinal Chemistry Research, 28, 465–472.[Link]
Sources
- 1. The tubulin-binding agent combretastatin A-4-phosphate arrests endothelial cells in mitosis and induces mitotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antineoplastic agents. 379. Synthesis of phenstatin phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interaction with tubulin of a series of stilbenes based on combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cytotoxicity Comparison Guide: Halogenated vs. Hydroxylated Trimethoxyphenyl Methanones
Executive Summary
Trimethoxyphenyl (TMP) methanones represent a highly potent class of microtubule-destabilizing agents. Derived from the structural pharmacophore of combretastatin A-4 (CA-4) and colchicine, these compounds bind precisely to the colchicine site on β -tubulin. For drug development professionals and medicinal chemists, optimizing the non-TMP aryl ring (the "B-ring") is a critical step in balancing pharmacodynamics and pharmacokinetics.
This guide provides an objective, data-driven comparison of how halogenated versus hydroxylated substitutions influence cytotoxicity, physicochemical properties, and overall anticancer efficacy.
Mechanistic Rationale: The Colchicine Binding Site
To understand the impact of structural modifications, we must first establish the causality of the compound's mechanism of action. The 3,4,5-trimethoxyphenyl "A-ring" is strictly conserved across these molecules because its oxygen atoms act as critical hydrogen bond acceptors with the β -tubulin pocket (specifically interacting with residues Cys241 and Val315)[1].
When a TMP methanone derivative successfully engages this pocket, it disrupts the dynamic instability of microtubules. The failure in microtubule assembly triggers the spindle assembly checkpoint, arresting cancer cells in the G2/M phase, and ultimately driving the cell toward caspase-mediated apoptosis[2].
Mechanism of action for TMP methanones inducing apoptosis.
Structural Optimization: Halogenation vs. Hydroxylation
The "B-ring" of the methanone scaffold is highly amenable to modification. The choice between adding a halogen or a hydroxyl group fundamentally alters the molecule's interaction with both the target protein and the patient's metabolic machinery.
The Case for Halogenation (-F, -Cl, -Br)
-
Causality & Design Logic: Introducing halogens, particularly fluorine, increases the lipophilicity (LogP) of the molecule. This enhances passive diffusion across the lipid bilayer of solid tumor cells. Furthermore, substituting a hydrogen atom with a halogen at metabolic "hotspots" prevents cytochrome P450-mediated oxidation, thereby increasing the compound's biological half-life.
-
Performance: Halogenated derivatives maintain potent nanomolar cytotoxicity and are particularly effective at overcoming P-glycoprotein (P-gp) mediated multidrug resistance (MDR), a common liability of larger tubulin inhibitors like paclitaxel[3].
The Case for Hydroxylation (-OH)
-
Causality & Design Logic: The addition of a hydroxyl group significantly alters binding thermodynamics. The -OH group acts as both a hydrogen bond donor and acceptor, often forming tight, localized interactions with residues like Thr179 or Asn258 in the tubulin pocket.
-
Performance: Literature demonstrates that replacing a fluorine atom with a hydroxyl group on related aryl scaffolds can result in a 5- to 7-fold increase in direct in vitro cytotoxicity due to superior target engagement[3]. Additionally, the hydroxyl group serves as a synthetic handle for creating highly water-soluble prodrugs (e.g., disodium phosphate salts). This is a critical advantage for intravenous formulation, mirroring the clinical success of combretastatin A-4 phosphate (CA-4P)[2].
Quantitative Data Comparison
The following table synthesizes the general performance trends of B-ring modifications on the TMP methanone scaffold based on established structure-activity relationship (SAR) studies[3].
| Modification Profile | Primary Advantage | Primary Limitation | Representative IC50 (MCF-7) | LogP Shift |
| Unsubstituted Aryl | Baseline synthetic ease | Moderate metabolic clearance | ~40 - 60 nM | Baseline |
| Halogenated (-F, -Cl) | High metabolic stability, permeability | Lower aqueous solubility | ~10 - 25 nM | +0.5 to +1.0 |
| Hydroxylated (-OH) | Maximum target affinity, prodrug potential | Susceptible to Phase II glucuronidation | ~2 - 10 nM | -0.5 to -1.2 |
Self-Validating Experimental Protocols
As drug development professionals, we must ensure that phenotypic cytotoxicity is explicitly linked to the intended biochemical target. A compound might kill cells through off-target toxicity rather than tubulin inhibition. Therefore, the following workflow utilizes a self-validating system of paired assays.
Self-validating workflow for cytotoxicity and tubulin target engagement.
Protocol 1: High-Throughput Cell Viability (MTT) Assay
Purpose: To quantify the phenotypic cytotoxicity (IC50) of the synthesized derivatives. Validation Logic: The MTT assay measures mitochondrial reductase activity. To ensure the assay is self-validating, we include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (Colchicine) to validate the sensitivity of the specific cell passage[1].
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 (Breast) or A549 (Lung) cells in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium (RPMI-1640 + 10% FBS). Incubate for 24 h at 37°C, 5% CO 2 .
-
Drug Preparation: Prepare serial dilutions of the halogenated and hydroxylated TMP methanones (range: 1 nM to 10 µM) in media. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced toxicity.
-
Treatment: Treat cells for 48 h. Causality: 48 hours is the optimal duration required to capture asynchronous cells progressing through the cell cycle and arresting at the G2/M phase.
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark.
-
Solubilization: Aspirate the media carefully and dissolve the resulting insoluble purple formazan crystals in 150 µL of pure DMSO.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).
Protocol 2: In Vitro Tubulin Polymerization Assay
Purpose: To biochemically validate that the observed cytotoxicity from Protocol 1 is driven by direct interaction with tubulin[4]. Validation Logic: This cell-free assay uses purified porcine brain tubulin and a fluorescent reporter that increases in fluorescence upon binding to polymerized microtubules. Paclitaxel is used as a polymerization enhancer (validating the upper dynamic range), while colchicine is used as a polymerization inhibitor (validating the lower dynamic range).
Step-by-Step Methodology:
-
Preparation: Pre-warm a 96-well half-area black plate to 37°C.
-
Buffer Setup: Prepare the tubulin reaction mix: 3 mg/mL purified tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl 2 , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM of the fluorescent reporter.
-
Control & Compound Loading: Add 5 µL of test compounds (halogenated vs hydroxylated TMP methanones at 5 µM), vehicle (DMSO), paclitaxel (3 µM), and colchicine (3 µM) to their respective wells.
-
Initiation: Rapidly add 45 µL of the tubulin reaction mix to each well to initiate polymerization.
-
Kinetic Reading: Immediately monitor fluorescence (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes at 37°C.
-
Data Interpretation: Active hydroxylated and halogenated TMP methanones will show a flattened fluorescence kinetic curve nearly identical to colchicine, definitively confirming they act as microtubule destabilizers[2].
Conclusion
Both halogenated and hydroxylated TMP methanones are highly potent anticancer agents. Hydroxylation generally maximizes direct target binding affinity (yielding lower IC50 values) and enables critical prodrug formulation. Conversely, halogenation optimizes metabolic stability and passive membrane permeability. The optimal choice depends entirely on the specific pharmacokinetic liabilities identified in the parent scaffold during early-stage lead optimization.
References
- (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)
- Source: nih.
- Source: acs.
- Design, Synthesis, and Biological Evaluation of (E)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis of (4-Aryl)(3,4,5-trimethoxyphenyl)methanones: A Comparative Analysis of Suzuki Coupling Reproducibility and Alternative Methodologies
Introduction: The biaryl ketone scaffold, particularly derivatives of (3,4,5-trimethoxyphenyl)methanone, is a privileged structure in medicinal chemistry and materials science. These compounds often serve as key intermediates in the synthesis of complex molecules, including potent tubulin inhibitors and other pharmacologically active agents. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forging C(sp²)-C(sp²) bonds, offering a powerful route to these valuable compounds. However, the use of deactivated aryl chlorides, such as (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone, as substrates can present significant challenges in terms of reaction efficiency and, critically, reproducibility.
This guide provides an in-depth analysis of the factors governing the reproducibility of the Suzuki coupling for this specific class of substrates. We will explore the causal relationships behind the choice of catalyst, base, and solvent, offering field-proven insights to navigate common pitfalls. Furthermore, we will present a comparative overview of alternative C-C bond-forming reactions, namely the Stille and Negishi couplings, to provide a comprehensive decision-making framework for researchers, scientists, and drug development professionals.
Part 1: The Suzuki-Miyaura Coupling – A Deep Dive into Reproducibility
The Suzuki-Miyaura reaction is celebrated for its mild conditions and tolerance of diverse functional groups. The catalytic cycle, which underpins its success, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The oxidative addition of an aryl chloride to the Pd(0) center is often the rate-limiting step and a primary source of irreproducibility. Unlike their more reactive bromide and iodide counterparts, aryl chlorides require highly active catalytic systems to achieve efficient coupling.
Baseline Protocol: Suzuki Coupling of a 4-Chlorobenzophenone Analog
While specific data for the target molecule is sparse, a representative protocol can be established based on the successful coupling of analogous 4-chlorobenzophenones. This protocol serves as our baseline for comparison.
Reaction: (4-Chlorophenyl)(phenyl)methanone + (3,4,5-trimethoxyphenyl)boronic acid
Materials:
-
(4-Chlorophenyl)(phenyl)methanone (1.0 equiv)
-
(3,4,5-trimethoxyphenyl)boronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
-
Water
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add (4-Chlorophenyl)(phenyl)methanone (1.0 mmol, 216.7 mg), (3,4,5-trimethoxyphenyl)boronic acid (1.2 mmol, 254.4 mg), and potassium phosphate (2.0 mmol, 424.6 mg).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The biphasic system is often beneficial for dissolving both the organic substrates and the inorganic base.
-
Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst (0.02 mmol, 18.9 mg).
-
Scientist's Note: XPhos Pd G3 is a third-generation Buchwald precatalyst. The bulky, electron-rich XPhos ligand facilitates the challenging oxidative addition of the aryl chloride and promotes rapid reductive elimination, leading to higher turnover numbers and efficiency compared to traditional catalysts.[4]
-
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl ketone.
Factors Influencing Reproducibility and Yield: A Comparative Analysis
Achieving consistent yields in the high 80s to 90s is possible but requires careful control of key variables. Below, we compare the impact of catalyst and base selection on the outcome of the reaction.
Table 1: Comparison of Palladium Catalysts for Aryl Chloride Coupling
| Catalyst System | Ligand Characteristics | Typical Loading | Expected Yield | Key Considerations |
| Pd(PPh₃)₄ | Traditional, less bulky, less electron-donating | 3-5 mol% | 40-70% | Often requires higher temperatures and longer reaction times. Prone to catalyst decomposition and lower turnover for aryl chlorides.[5] |
| XPhos Pd G3 | Bulky, electron-rich biarylphosphine | 1-2 mol% | >90% | Highly active for aryl chlorides, even at lower temperatures. The precatalyst form is air-stable and ensures efficient generation of the active Pd(0) species.[4] |
Table 2: Comparison of Common Bases in Suzuki Couplings
| Base | pKa of Conj. Acid | Typical Conditions | Expected Yield | Key Considerations |
| K₂CO₃ | 10.3 | Aqueous/Biphasic | 85-95% | A common and effective "go-to" base. May be less effective for very challenging or sterically hindered couplings compared to K₃PO₄.[1][2][3] |
| K₃PO₄ | 12.3 | Aqueous or Anhydrous | >90% | Generally more effective for difficult couplings, including those with aryl chlorides. Its stronger basicity can accelerate the reaction.[1][2][3] |
| Cs₂CO₃ | 10.3 | Often Anhydrous | >95% | Often provides the highest yields, attributed to the "caesium effect," which involves better solubility of intermediates and potential inhibition of catalyst degradation pathways. More expensive. |
Part 2: Alternative Cross-Coupling Methodologies
When Suzuki couplings prove problematic, or when boronic acids are unstable, alternative methods should be considered. Here, we compare the Stille and Negishi couplings as viable alternatives for the synthesis of the target biaryl ketone.
Caption: A decision-making workflow for selecting a cross-coupling method.
The Stille Coupling
The Stille reaction couples an organohalide with an organotin compound. Its primary advantage is the stability of organostannanes to air and moisture.
Representative Protocol: Stille Coupling
-
Vessel Preparation: To a Schlenk tube, add (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and anhydrous lithium chloride (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill with argon.
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane, followed by (3,4,5-trimethoxyphenyl)tributylstannane (1.1 equiv).
-
Reaction: Heat the mixture to 100 °C for 12-24 hours.
-
Workup: After cooling, quench the reaction with a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tributyltin fluoride byproduct. Filter through Celite®, and then perform a standard aqueous workup and purification.
The Negishi Coupling
The Negishi coupling utilizes highly reactive organozinc reagents, often leading to faster reactions and higher yields, especially for difficult substrates.
Representative Protocol: Negishi Coupling
-
Organozinc Preparation: In a separate flask under argon, prepare the (3,4,5-trimethoxyphenyl)zinc chloride reagent by reacting the corresponding aryl bromide or iodide with activated zinc dust or by transmetalation from an organolithium or Grignard reagent with ZnCl₂.
-
Vessel Preparation: In the main reaction flask under argon, dissolve (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone (1.0 equiv) and a suitable catalyst, such as XPhos Pd G3 (2 mol%), in anhydrous THF.
-
Reaction: Add the freshly prepared organozinc solution dropwise to the reaction flask at room temperature or slightly elevated temperature (e.g., 50 °C).
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Perform a standard aqueous workup and purification.
Comparative Guide: Suzuki vs. Stille vs. Negishi
Table 3: Head-to-Head Comparison of Cross-Coupling Methodologies
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Nucleophile | Organoboron (Boronic acids/esters) | Organostannane | Organozinc |
| Key Advantage | Low toxicity, stable reagents, vast commercial availability. | Air and moisture stable nucleophiles. | High reactivity, excellent functional group tolerance. |
| Key Disadvantage | Potential for protodeboronation of boronic acid. | High toxicity of tin reagents and byproducts. | Air and moisture sensitive nucleophiles. |
| Typical Base | Required (e.g., K₃PO₄, K₂CO₃) | Not typically required. | Not required. |
| Green Chemistry | Good (Boron byproducts are generally non-toxic). | Poor (Tin waste is toxic and difficult to remove). | Moderate (Requires anhydrous solvents). |
| Cost-Effectiveness | Generally high due to inexpensive boronic acids. | Moderate to high due to cost of tin reagents. | Moderate, depends on zinc reagent preparation. |
Conclusion and Recommendations
For the synthesis of (4-Aryl)(3,4,5-trimethoxyphenyl)methanones from their corresponding 4-chloro precursors, the Suzuki-Miyaura coupling remains the method of choice due to its operational simplicity, favorable safety profile, and the low toxicity of its byproducts. Reproducibility challenges with the aryl chloride substrate can be effectively overcome by employing modern, third-generation palladacycle precatalysts, such as XPhos Pd G3 , in combination with a robust inorganic base like potassium phosphate (K₃PO₄) .
While the Stille and Negishi couplings offer viable alternatives, their respective drawbacks—organotin toxicity for the Stille and the stringent anhydrous/anaerobic requirements for the Negishi—render them secondary choices for routine synthesis unless the specific boronic acid required for the Suzuki coupling is exceptionally unstable or commercially unavailable. By carefully selecting a highly active catalyst system and optimizing the base and solvent conditions, researchers can achieve reliable, high-yielding, and reproducible access to this important class of biaryl ketones.
References
-
Yi, J., et al. Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. (2018). [Link]
-
Vaddamaneni, S., et al. New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. (2006). [Link]
-
Organic Synthesis. Stille Coupling. [Link]
-
McLaughlin, M. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters. (2005). [Link]
-
Wikipedia. Negishi coupling. [Link]
-
Williams, R. M., et al. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. (2011). [Link]
-
Ji, G., et al. Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Accounts of Chemical Research. (2024). [Link]
-
Bora, U. J., et al. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. (2017). [Link]
-
Liu, S., et al. Negishi Cross-Coupling Is Compatible with a Reactive B–Cl Bond: Development of a Versatile Late-Stage Functionalization of 1,2-Azaborines and Its Application to the Synthesis of New BN Isosteres of Naphthalene and Indenyl. Journal of the American Chemical Society. (2017). [Link]
-
El-Shishtawy, R. M., et al. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkat USA. (2011). [Link]
-
Organic Chemistry Portal. Negishi Coupling. [Link]
-
Name-Reaction.com. Negishi cross-coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lzchemical.com [lzchemical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Negishi Coupling [organic-chemistry.org]
- 10. name-reaction.com [name-reaction.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
